molecular formula C8H18N2O B1523935 1-(2-Methoxyethyl)piperidin-3-amine CAS No. 1250372-30-5

1-(2-Methoxyethyl)piperidin-3-amine

Cat. No.: B1523935
CAS No.: 1250372-30-5
M. Wt: 158.24 g/mol
InChI Key: DXKXCEYSOXUATJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperidin-3-amine is a piperidine-based amine compound of significant interest in advanced scientific research, particularly in the fields of materials science and industrial chemistry. Its molecular structure, featuring both a primary amine and an ether-functional side chain, makes it a valuable building block and functional agent. A primary application area for this amine and its structural analogs is in the development of solid adsorbents for carbon capture (CCU) . Amine-based materials are pivotal for selectively capturing CO2 from dilute sources like flue gas or air, forming the basis of technologies aimed at reducing atmospheric CO2 levels and combating climate change . Researchers utilize such amines to functionalize solid supports, creating adsorbents with high CO2 capacity and selectivity, which can help overcome the drawbacks of traditional corrosive liquid amine solutions . Furthermore, the piperidine scaffold is a privileged structure in medicinal chemistry. While specific biological data for this compound is not available, similar 1-(2-methoxyethyl)piperidine derivatives are explicitly sourced for industrial and scientific research purposes , indicating their utility as key intermediates in synthetic chemistry. The primary amine group serves as a versatile handle for further chemical modification, enabling the synthesis of more complex molecules for various investigational applications. Researchers value this compound for its potential in creating novel chemical entities. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKXCEYSOXUATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Methoxyethyl)piperidin-3-amine CAS 1218388-93-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Diamine Scaffold for Medicinal Chemistry

CAS Number: 1218388-93-2 Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol

Executive Summary

1-(2-Methoxyethyl)piperidin-3-amine is a specialized heterocyclic building block characterized by a piperidine core substituted with a primary amine at the C3 position and a methoxyethyl tail at the N1 position. This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural dualism—offering a reactive primary amine for library expansion and a solubilizing ether tail—makes it a critical tool for optimizing the physicochemical properties (ADME) of lead compounds.

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of CAS 1218388-93-2, designed for researchers requiring high-purity integration of this moiety into complex pharmacophores.

Physicochemical Profile

The following data aggregates calculated and predicted properties essential for experimental planning.

PropertyValueContext for Drug Design
Molecular Weight 158.24 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
LogP (Predicted) ~0.2 - 0.5Low lipophilicity indicates good water solubility; ideal for lowering the LogP of greasy scaffolds.
pKa (Basic N) ~10.5 (Piperidine)The ring nitrogen is highly basic; likely protonated at physiological pH.
pKa (Primary Amine) ~9.8Reactive handle for amide coupling or reductive amination.
H-Bond Donors 2Derived from the primary amine (-NH₂).
H-Bond Acceptors 3Includes ring nitrogen, primary amine, and ether oxygen.
Boiling Point ~220°C (Predicted)High boiling point suggests stability but requires vacuum distillation for purification.
Appearance Colorless to pale yellow oilTypical of low-MW piperidine amines; sensitive to oxidation (air).
Synthetic Methodology

The synthesis of 1-(2-Methoxyethyl)piperidin-3-amine requires precise control to avoid over-alkylation (quaternization) or regio-isomeric byproducts. The industry-standard protocol utilizes a protection-deprotection strategy to ensure chemoselectivity.

3.1. Primary Route: N-Alkylation of Protected Precursor

This route is preferred for its scalability and high purity profile. It prevents the primary amine from participating in the alkylation step.

Protocol:

  • Protection: Start with 3-aminopiperidine . Protect the primary amine with a tert-butoxycarbonyl (Boc) group to form 3-(Boc-amino)piperidine .

    • Reagents: Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

  • N-Alkylation: React the protected intermediate with 1-bromo-2-methoxyethane .

    • Conditions: K₂CO₃ (base), Acetonitrile (solvent), 60°C, 12-18h.

    • Mechanism:[1][2][3][4][5] Sₙ2 nucleophilic substitution.[4] The steric hindrance of the Boc group directs alkylation solely to the piperidine nitrogen.

  • Deprotection: Remove the Boc group to release the target diamine.

    • Reagents: TFA/DCM or HCl/Dioxane.

    • Purification: Neutralize with NaOH, extract into DCM, and distill under reduced pressure.

3.2. Synthesis Workflow Diagram

The following diagram illustrates the logical flow and chemical transformations.

SynthesisPath Start 3-Aminopiperidine Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 3-(Boc-amino)piperidine Step1->Inter1 Step2 N-Alkylation (1-Bromo-2-methoxyethane) Inter1->Step2 Inter2 N-Alkylated Intermediate Step2->Inter2 Step3 Acid Deprotection (TFA or HCl) Inter2->Step3 Final 1-(2-Methoxyethyl) piperidin-3-amine Step3->Final

Figure 1: Step-wise synthesis ensuring regiospecific alkylation of the ring nitrogen.

Medicinal Chemistry Applications

This compound is rarely the final drug but serves as a critical "enabler" in Structure-Activity Relationship (SAR) studies.

4.1. The "Methoxyethyl Effect"

Replacing a standard ethyl or propyl chain with a 2-methoxyethyl group is a classic medicinal chemistry tactic.

  • Solubility: The ether oxygen accepts hydrogen bonds from water, significantly increasing aqueous solubility compared to an all-carbon chain.

  • Metabolic Stability: The terminal methoxy group blocks metabolic oxidation that would typically occur at the terminal position of an alkyl chain (omega-oxidation).

  • Permeability: It maintains a balance of lipophilicity (LogD) to ensure the molecule can still penetrate cell membranes, unlike highly polar solubilizing groups (e.g., sulfonates).

4.2. Pharmacophore Logic

In kinase inhibitors (e.g., JAK or CDK inhibitors), the 3-aminopiperidine motif often binds in the solvent-exposed region of the ATP binding pocket.

  • The Head (Amine): Forms an amide bond with the core scaffold (e.g., pyrimidine, quinoline).

  • The Tail (Methoxyethyl): Extends into the solvent front, improving the drug's pharmacokinetic profile without interfering with binding affinity.

Pharmacophore Core Target Scaffold (e.g., Kinase Inhibitor Core) Linker Amide Bond Formation (via C3-Amine) Core->Linker Attachment Scaffold Piperidine Ring (Rigid Spacer) Linker->Scaffold Vector Tail Methoxyethyl Tail (Solubility & ADME) Scaffold->Tail Solvent Interaction

Figure 2: Structural logic of the scaffold in a drug design context.

Handling & Safety Protocols

Hazard Classification: Corrosive, Irritant.

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[6] The high basicity of the diamine can cause rapid tissue damage.

  • Storage: Hygroscopic and air-sensitive. Store under inert atmosphere (Nitrogen or Argon) at 2-8°C. Long-term exposure to air can lead to N-oxide formation or carbonate salt precipitation.

Emergency Protocol:

  • Eye Contact: Rinse immediately with abundant water for 15 minutes. Remove contact lenses.[6]

  • Spill: Neutralize with weak acid (e.g., dilute acetic acid) or absorb with sand/vermiculite. Do not use combustible materials (sawdust).

References
  • Piperidine Synthesis Strategies

    • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

    • Source: CSIR-NIScPR (National Institute of Science Communic
    • Relevance: Establishes the foundational chemistry for constructing 3-aminopiperidine cores.
    • Link:

  • Medicinal Chemistry of Piperidines

    • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.[7]

    • Source: PubMed (NIH).
    • Relevance: detailed review of the "privileged" status of piperidine scaffolds in FDA-approved drugs.
    • Link:

  • Sigma Receptor Ligands (Analogous Applications)

    • Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.[4]

    • Source: ChemMedChem (via PMC).
    • Relevance: Demonstrates the use of N-substituted piperidines in optimizing lipophilic ligand efficiency.
    • Link:

  • Safety Data (Proxy Analog)

    • Title: Safety D
    • Source: Santa Cruz Biotechnology.
    • Relevance: Provides critical handling data for the closely rel
    • Link:

Sources

(S)-1-(2-Methoxyethyl)piperidin-3-amine chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(2-Methoxyethyl)piperidin-3-amine (CAS: 2705366-18-1, HCl salt) is a high-value chiral building block employed in the synthesis of advanced pharmaceutical intermediates. It combines a rigid piperidine scaffold with a defined (S)-stereocenter and a flexible, polar 2-methoxyethyl tail.

This structural motif is increasingly prevalent in drug discovery programs targeting Kinases (e.g., JAK, CDK) and GPCRs (e.g., Sigma-1, Chemokine receptors) . The 3-amino group serves as a primary vector for amide coupling or reductive amination, while the N-(2-methoxyethyl) substituent functions as a "mini-PEG" moiety, enhancing aqueous solubility and metabolic stability compared to lipophilic N-alkyl analogs.

Chemical Profile & Structural Analysis[1][2][3][4]

Physicochemical Properties

The following data represents the core properties of the free base and its common hydrochloride salt form.

PropertyValue (Free Base)Value (2HCl Salt)
Molecular Formula C₈H₁₈N₂OC₈H₂₀Cl₂N₂O
Molecular Weight 158.24 g/mol 231.16 g/mol
CAS Number N/A (Generic)2705366-18-1
Chirality (S)-Enantiomer(S)-Enantiomer
LogP (Predicted) 0.2 - 0.5N/A
pKa (Piperidine N) ~8.5N/A
pKa (Primary Amine) ~10.2N/A
Solubility Soluble in MeOH, DCM, CHCl₃Highly soluble in Water, DMSO
Structural Significance

The molecule's utility stems from its dual-functionality:

  • The (S)-3-Amine Vector: Provides a specific 3D-exit vector for pharmacophores. In kinase inhibitors, this amine often forms critical hydrogen bonds with the hinge region or ribose binding pocket. The (S)-configuration is frequently the bioactive eutomer, distinguishing it from the (R)-distomer which may lack potency or introduce off-target toxicity.

  • The N-Methoxyethyl Tail: Acts as a solubilizing anchor. Unlike a simple ethyl or propyl group, the ether oxygen accepts hydrogen bonds from water, lowering the LogD without introducing a formal charge. This mimics the properties of PEGylation, reducing clearance rates and improving oral bioavailability.

Synthetic Pathways & Manufacturing[3]

The synthesis of (S)-1-(2-Methoxyethyl)piperidin-3-amine requires strict control over stereochemistry to prevent racemization. The preferred industrial route utilizes the "Chiral Pool" approach, starting from commercially available (S)-3-(Boc-amino)piperidine.

Validated Synthetic Protocol

This protocol ensures >98% ee and high chemical purity.

Step 1: N-Alkylation

  • Substrate: (S)-3-(Boc-amino)piperidine.[1]

  • Reagent: 1-Bromo-2-methoxyethane (1.2 equiv).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 60°C, 12-16 hours.

  • Mechanism: Sₙ2 nucleophilic substitution. The bulky Boc group on the primary amine prevents over-alkylation, directing reaction exclusively to the piperidine nitrogen.

Step 2: Deprotection

  • Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Conditions: 0°C to RT, 2 hours.

  • Workup: Concentration to dryness gives the HCl salt. For free base, neutralize with Amberlyst A-21 resin or aqueous NaOH/extraction.

Process Visualization (DOT Diagram)

SynthesisPath Start (S)-3-(Boc-amino)piperidine (Chiral Pool) Inter Intermediate: (S)-N-Boc-1-(2-methoxyethyl) piperidin-3-amine Start->Inter S_N2 Alkylation ACN, 60°C Reagent 1-Bromo-2-methoxyethane + K2CO3 Reagent->Inter Final Target: (S)-1-(2-Methoxyethyl) piperidin-3-amine (2HCl) Inter->Final Acid Hydrolysis Deprotect HCl / Dioxane (Deprotection)

Figure 1: Validated synthetic route from chiral pool starting material to final salt form.

Medicinal Chemistry Applications

Solubility & ADME Optimization

In drug design, replacing a benzyl or cyclohexyl group with a 2-methoxyethyl group often resolves "brick dust" solubility issues.

  • Lipophilic Ligand Efficiency (LLE): The methoxyethyl group improves LLE by maintaining affinity (via van der Waals contacts) while reducing lipophilicity (LogP).

  • Metabolic Stability: The terminal methoxy group blocks metabolic oxidation that would occur on a terminal methyl group of a standard alkyl chain.

Case Study: Sigma-1 Receptor Ligands

Research into Sigma-1 (σ1) receptor ligands utilizes N-substituted piperidines as a core scaffold.[2][3]

  • Mechanism: The basic nitrogen of the piperidine ring forms a salt bridge with Asp126 in the σ1 receptor binding pocket.

  • Role of (S)-Amine: The 3-amino group allows for the attachment of hydrophobic "tails" (e.g., via amide coupling) that occupy the hydrophobic sub-pocket. The (S)-configuration orients these tails away from steric clashes, often resulting in 10-100x potency improvements over the (R)-enantiomer.

Experimental Protocols

Synthesis of (S)-1-(2-Methoxyethyl)piperidin-3-amine Dihydrochloride

Materials:

  • (S)-tert-Butyl piperidin-3-ylcarbamate (10.0 g, 50 mmol)

  • 1-Bromo-2-methoxyethane (8.3 g, 60 mmol)

  • Potassium Carbonate (13.8 g, 100 mmol)

  • Acetonitrile (150 mL)

  • 4M HCl in Dioxane (50 mL)

Procedure:

  • Alkylation: To a suspension of (S)-tert-butyl piperidin-3-ylcarbamate and K₂CO₃ in acetonitrile, add 1-bromo-2-methoxyethane dropwise.

  • Reaction: Heat the mixture to 60°C under N₂ atmosphere for 16 hours. Monitor by LC-MS for disappearance of starting material.

  • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the N-alkylated intermediate (typical yield: 85-90%).

  • Deprotection: Dissolve the intermediate in minimal dry dioxane. Add 4M HCl in dioxane dropwise at 0°C. Stir at RT for 3 hours. A white precipitate will form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to afford the title compound as a hygroscopic white solid.

Quality Control: Enantiomeric Excess (ee) Determination

Direct separation of the polar amine can be difficult. Derivatization is recommended.[4]

  • Derivatization: React a sample with Tosyl Chloride (TsCl) or FDAA (Marfey's Reagent).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.

  • Criteria: >98.5% ee is required for pharmaceutical grade building blocks.

Handling and Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon).

  • Stability: Stable for >2 years at -20°C. Avoid prolonged exposure to air (CO₂ absorption by the amine).

  • Safety: Irritant. Wear gloves and safety glasses. The free base is corrosive; the salt form is an irritant.

References

  • Wünsch, B., et al. (2022).[3] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]

  • Babu, C. V., et al. (2014).[5] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Retrieved from [Link]

  • PubChem. (2025).[6] (S)-piperidin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Coldham, I., et al. (2022).[7] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. Retrieved from [Link][7]

Sources

3-amino-1-(2-methoxyethyl)piperidine chemical structure and basicity

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Basicity, and Synthetic Characterization

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-1-(2-methoxyethyl)piperidine , a bifunctional heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands. This monograph details the molecule's structural dynamics, theoretical and practical basicity profiles (


), and validated synthetic protocols. It serves as a reference for medicinal chemists optimizing solubility and target engagement kinetics in early-stage drug discovery.

Chemical Identity & Stereochemical Analysis[1][2]

PropertyData
IUPAC Name 1-(2-methoxyethyl)piperidin-3-amine
Common Name 3-Amino-1-(2-methoxyethyl)piperidine
CAS Number 1909313-85-4 (Dihydrochloride salt)
Molecular Formula

Molecular Weight 158.24 g/mol (Free Base)
Chiral Center Position C3 (Exists as (R), (S), or Racemate)
Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation .[1] The 3-amino substituent introduces stereochemical complexity:

  • Equatorial Preference: In the thermodynamic minimum, the bulky 3-amino group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • N-Substituent Orientation: The 1-(2-methoxyethyl) tail is flexible. In aprotic solvents, the ether oxygen may engage in intramolecular hydrogen bonding with the 3-amino protons (if cis-oriented), potentially stabilizing specific conformers.

Basicity Profile ( ) & Physicochemical Properties

Understanding the ionization state of this molecule is critical for predicting its behavior in physiological media (pH 7.4). The molecule contains two basic nitrogen centers with distinct electronic environments.

Theoretical Prediction

The basicity is governed by the interplay between the intrinsic basicity of the amines and the inductive effect (


) of the methoxy group.
SiteTypePredicted

Structural Logic

(Exocyclic)
Primary Amine9.8 – 10.2 Typical for alkyl primary amines. Less affected by the distal methoxy group.

(Endocyclic)
Tertiary Amine8.5 – 9.0 Lower than typical N-ethylpiperidine (~10.4) due to the electron-withdrawing

-oxygen atom (

effect).
Protonation Sequence

In a titration from high pH to low pH:

  • First Protonation (

    
    ):  Occurs at the primary amine  (
    
    
    
    ). This is the most accessible and basic site.
  • Second Protonation (

    
    ):  Occurs at the tertiary amine  (
    
    
    
    ). The
    
    
    of this site is significantly suppressed (by 2–3 log units) due to electrostatic repulsion from the already protonated primary amine nearby.
Visualization of Protonation Equilibrium

The following diagram illustrates the stepwise protonation events.

ProtonationPath Neutral Neutral Species (Free Base) MonoCat Mono-Cation (Protonated at 3-NH2) Neutral->MonoCat + H+ (pKa ~10.0) MonoCat->Neutral - H+ DiCat Di-Cation (Protonated at N1 & 3-NH2) MonoCat->DiCat + H+ (pKa ~7.0) DiCat->MonoCat - H+

Figure 1: Stepwise protonation pathway. The primary amine protonates first, creating a cationic shield that lowers the basicity of the ring nitrogen.

Experimental Characterization Protocols

Potentiometric Titration (Determination of )

To validate the theoretical values, a precise potentiometric titration is required.

Reagents & Equipment:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Degassed water (ensure

    
     free).
    

Protocol:

  • Dissolution: Dissolve 50 mg of the dihydrochloride salt in 30 mL of 0.15 M KCl.

  • Acidification: Ensure the starting pH is < 2.5 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 10

    
    L) under inert gas (
    
    
    
    ) purge to prevent carbonate formation.
  • Data Analysis: Plot pH vs. Volume of NaOH. Identify inflection points using the first derivative (

    
    ).
    
  • Calculation: Use the Bjerrum method or software (e.g., Hyperquad) to calculate macroscopic

    
     values.
    
NMR Validation
  • 
     NMR (D
    
    
    
    O/DCl):
    The methylene protons adjacent to the ring nitrogen (
    
    
    ) and the methoxy group (
    
    
    ) are diagnostic.
    • 
       ~3.35 ppm: Singlet (
      
      
      
      ).
    • 
       ~3.6-3.8 ppm: Triplets (
      
      
      
      ).
    • 
       ~3.2-3.5 ppm: Ring protons adjacent to N.
      

Synthetic Methodology

The most robust synthesis route involves the alkylation of a protected 3-aminopiperidine followed by deprotection. This avoids poly-alkylation issues associated with using free 3-aminopiperidine.

Synthesis Workflow Diagram

Synthesis SM Starting Material (3-N-Boc-aminopiperidine) Intermediate Intermediate 1-(2-methoxyethyl)-3-(N-Boc)piperidine SM->Intermediate Alkylation (80°C, 12h) Reagent Reagent 1-bromo-2-methoxyethane + K2CO3 / CH3CN Reagent->Intermediate Product Final Product 3-amino-1-(2-methoxyethyl)piperidine (Dihydrochloride Salt) Intermediate->Product Acidolysis (RT, 2h) Deprotection Deprotection 4M HCl in Dioxane

Figure 2: Synthetic route utilizing Boc-protection strategy to ensure regioselectivity.

Detailed Protocol

Step 1: N-Alkylation

  • Setup: In a 250 mL round-bottom flask, dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq, commercially available) in anhydrous Acetonitrile (10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 3.0 eq) and a catalytic amount of Potassium Iodide  (KI, 0.1 eq) to accelerate the reaction (Finkelstein condition).
    
  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.

  • Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (stained with Ninhydrin) or LC-MS.

  • Workup: Cool to RT. Filter off inorganic solids.[2] Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water and brine. Dry over

    
     and concentrate.
    
    • Checkpoint: The intermediate is a viscous oil. Yield typically 85-95%.

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 volumes).

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 2–4 hours. A white precipitate (the salt) should form.

  • Isolation: Dilute with Diethyl Ether to complete precipitation. Filter the solid under

    
     (hygroscopic!). Wash with fresh ether.
    
  • Drying: Dry under high vacuum to obtain 3-amino-1-(2-methoxyethyl)piperidine dihydrochloride .

Applications in Drug Discovery

This scaffold is highly valued for:

  • Solubility Enhancement: The methoxyethyl tail disrupts crystal packing and increases aqueous solubility compared to simple alkyl chains.

  • Linker Utility: The 3-amino group serves as a versatile attachment point for amides, ureas, or sulfonamides in fragment-based drug design.

  • Kinase Selectivity: The piperidine ring is a common ATP-mimetic scaffold; the 1-substituent projects into the solvent-exposed region of the kinase pocket, allowing for physicochemical tuning without steric clashes.

References

  • Khalili, F., et al. (2009).[3] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link(Cited for inductive effect trends in heterocyclic amines).

  • PubChem. (2024).[4][5][6] "Compound Summary: 3-Aminopiperidine derivatives." National Library of Medicine. Link(Source for structural analogs and safety data).

  • ChemicalBook. (2024). "Product entry: 1-(2-methoxyethyl)piperidin-3-amine dihydrochloride."[7][8][9][10][11] Link(Verification of commercial availability and CAS).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Authoritative text for amine basicity and inductive effects).

Sources

The Therapeutic Frontier: A Technical Guide to 1-(2-Methoxyethyl)piperidin-3-amine Derivatives in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the therapeutic potential of 1-(2-methoxyethyl)piperidin-3-amine derivatives, a promising class of small molecules for the treatment of complex neurodegenerative diseases. We will delve into the rationale for their design, synthetic pathways, and a comprehensive suite of assays for evaluating their biological activity, with a particular focus on Alzheimer's disease.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets.[3] Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Of particular interest is their significant potential within the central nervous system (CNS), where they have been investigated as antidepressants, anticonvulsants, and analgesics.[2][4]

The 1-(2-methoxyethyl)piperidin-3-amine core represents a specific, yet versatile, platform for the development of novel therapeutics. The methoxyethyl group at the 1-position can influence solubility and metabolic stability, while the 3-amine moiety provides a key site for further chemical modification to modulate target engagement and pharmacokinetic properties. This guide will focus on the potential of these derivatives as multi-target-directed ligands (MTDLs) for neurodegenerative disorders, particularly Alzheimer's disease.

A Multi-Pronged Approach to Alzheimer's Disease

Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death.[5] A promising therapeutic strategy involves the development of MTDLs that can simultaneously address multiple pathological cascades.[6] We hypothesize that 1-(2-methoxyethyl)piperidin-3-amine derivatives can be engineered to act on key targets in Alzheimer's disease, namely acetylcholinesterase (AChE) and Aβ aggregation.

Targeting Acetylcholinesterase

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated approach for the symptomatic treatment of Alzheimer's disease.[7][8] Several piperidine-based AChE inhibitors have been developed, demonstrating the scaffold's suitability for interacting with the enzyme's active site.[9][10][11] The design of our derivatives will aim to optimize interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which can also play a role in Aβ aggregation.[12]

Inhibiting Amyloid-Beta Aggregation

The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease.[5][13] Small molecules that can interfere with this aggregation process are of significant therapeutic interest.[5][14][15][16] Piperidine-containing compounds have shown potential as Aβ aggregation inhibitors, and we will explore synthetic modifications to enhance this activity.[6]

The Sigma-1 Receptor: A Neuroprotective Target

The sigma-1 receptor is an intracellular chaperone protein implicated in cellular stress responses and neuroprotection.[17] Ligands of the sigma-1 receptor have shown promise in preclinical models of neurodegenerative diseases.[18][19][20] The 1-(2-methoxyethyl)piperidine scaffold bears resemblance to known sigma-1 receptor ligands, suggesting a potential for neuroprotective effects through this mechanism.[17]

Synthetic Strategies

The synthesis of 1-(2-methoxyethyl)piperidin-3-amine derivatives can be achieved through a variety of established organic chemistry methodologies.[3][21] A general and adaptable synthetic route is outlined below.

General Synthetic Scheme

A plausible synthetic route begins with a commercially available piperidine precursor, which is then elaborated to introduce the desired substituents. The following diagram illustrates a conceptual synthetic workflow.

G A Commercially Available 3-Aminopiperidine Derivative B N-Alkylation with 2-bromoethyl methyl ether A->B Base, Solvent C 1-(2-Methoxyethyl)piperidin-3-amine B->C Workup D Amide Coupling or Reductive Amination C->D Carboxylic Acids/Aldehydes, Coupling Reagents/Reducing Agents E Target Derivatives D->E Purification

Caption: Conceptual synthetic workflow for 1-(2-methoxyethyl)piperidin-3-amine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of a representative amide derivative from the 1-(2-methoxyethyl)piperidin-3-amine core.

Step 1: N-Alkylation of a Protected 3-Aminopiperidine

  • To a solution of a suitable N-protected 3-aminopiperidine (e.g., Boc-3-aminopiperidine) in an appropriate solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

  • Add 1-bromo-2-methoxyethane dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated intermediate.

Step 2: Deprotection of the 3-Amino Group

  • Dissolve the N-alkylated intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the 1-(2-methoxyethyl)piperidin-3-amine core.

Step 3: Amide Coupling

  • Dissolve the desired carboxylic acid in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add a solution of 1-(2-methoxyethyl)piperidin-3-amine in the same solvent.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Biological Evaluation: A Step-by-Step Guide

A thorough in vitro evaluation is crucial to characterize the therapeutic potential of the synthesized derivatives. The following protocols outline key assays for assessing their activity against AChE and Aβ aggregation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.[7][8][10]

Protocol:

  • Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate buffer).

  • In a 96-well plate, add the buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution.

  • Initiate the reaction by adding a solution of acetylcholinesterase.

  • Pre-incubate the mixture for a specified time at a controlled temperature.

  • Start the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G A Prepare Reagents: Buffer, DTNB, AChE, Substrate, Test Compounds B Add Buffer, DTNB, and Test Compound to 96-well Plate A->B C Add AChE and Pre-incubate B->C D Add Substrate (Acetylthiocholine) C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Amyloid-Beta Aggregation Assay (Thioflavin T Assay)

This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils.[13]

Protocol:

  • Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent to form a film.

  • Resuspend the Aβ film in a buffer (e.g., phosphate buffer) to a desired concentration.

  • In a 96-well plate, mix the Aβ solution with the test compounds at various concentrations.

  • Add a solution of Thioflavin T (ThT).

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Plot the fluorescence intensity against time to generate aggregation curves and determine the extent of inhibition.

G A Prepare Aβ Monomers B Mix Aβ, Test Compounds, and Thioflavin T in 96-well Plate A->B C Incubate at 37°C with Shaking B->C D Measure Fluorescence Intensity C->D E Analyze Aggregation Kinetics D->E

Caption: Workflow for the Thioflavin T amyloid-beta aggregation assay.

Data Presentation and Interpretation

For a clear comparison of the synthesized derivatives, all quantitative data should be summarized in a structured table.

Compound IDAChE IC50 (nM)Aβ Aggregation Inhibition (%) at 25 µM
5a ValueValue
5b ValueValue
5c ValueValue
Donepezil Reference ValueReference Value

Conclusion and Future Directions

The 1-(2-methoxyethyl)piperidin-3-amine scaffold presents a promising starting point for the development of novel, multi-target-directed ligands for the treatment of Alzheimer's disease. The synthetic and screening methodologies outlined in this guide provide a robust framework for identifying and optimizing lead compounds. Future work should focus on establishing structure-activity relationships, evaluating compounds in cell-based models of neurotoxicity, and assessing their pharmacokinetic properties to identify candidates for in vivo studies.

References

  • Vertex AI Search. (2023). Buy 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride | 1185299-82-4.
  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Benchchem. (n.d.). 1-(2-Ethoxyethyl)piperidin-3-ol For Research.
  • Choi, S. W., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 205-213.
  • ResearchGate. (2023). Piperidine derivatives as potential drugs for Alzheimer disease therapy...
  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Zare, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC.
  • Kiku, Y., et al. (n.d.). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 33(4), 702-706.
  • Zare, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054.
  • AMiner. (n.d.). Phenoxyethyl Piperidine/Morpholine Derivatives As PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design.
  • Balsamo, A., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.
  • Sigma-Aldrich. (n.d.). 1-(2-Aminoethyl)piperidine 98 27578-60-5.
  • UWSpace - University of Waterloo. (2023). Piperine Derivatives as Modulators of Amyloid-Beta (Aβ) Aggregation.
  • ResearchGate. (n.d.). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
  • MDPI. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease.
  • Zhang, Y., et al. (n.d.). Aβ42-Binding Peptoids as Amyloid Aggregation Inhibitors and Detection Ligands. PMC.
  • Scilit. (2026). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease.
  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.
  • ScienceOpen. (n.d.). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease.
  • Kumar, A., et al. (n.d.). Peptide-based amyloid-beta aggregation inhibitors. PMC.
  • Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1089-1105.
  • ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

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Design and Development of Sigma-1 Receptor Ligands: The 3-Aminopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sigma-1 receptor (S1R) has emerged as a critical target for neuropharmacology, acting as a ligand-operated molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] While classical ligands often utilize 4-substituted piperidines (e.g., haloperidol, pentazocine), the 3-aminopiperidine scaffold represents a distinct, high-value pharmacophore. This scaffold offers unique vectors for exploring the S1R binding pocket's hydrophobic sub-domains and introduces a critical stereochemical handle (C3 chirality) that can dramatically enhance selectivity against the Sigma-2 receptor (S2R) and NMDA receptors. This guide details the medicinal chemistry, synthesis, and pharmacological validation of these ligands.[2]

Biological Rationale & Pharmacophore Modeling

The Sigma-1 Receptor Environment

The S1R is a 223-amino acid transmembrane protein existing as a homotrimer.[1] Unlike GPCRs, it functions by modulating protein-protein interactions.

  • Resting State: S1R is complexed with the chaperone BiP (GRP78) at the MAM.

  • Activation (Agonist): Ligand binding dissociates S1R from BiP, allowing S1R to chaperone IP3 receptors (stabilizing Ca2+ signaling) or translocate to the plasma membrane to modulate ion channels (Kv1.4, NMDA).

  • Inhibition (Antagonist): Ligands stabilize the S1R-BiP complex, preventing chaperone activity.

The 3-Aminopiperidine Advantage

The canonical S1R pharmacophore requires:

  • Basic Nitrogen: To form a salt bridge with Glu172 .

  • Primary Hydrophobic Region: Flanking the nitrogen (usually benzyl or alkyl groups).

  • Secondary Hydrophobic Region: Distal binding pocket.

The 3-aminopiperidine scaffold is superior to the 4-substituted analogs in specific contexts because:

  • Stereochemical Filter: The C3 position is chiral. S1R often exhibits strict enantioselectivity (e.g., (+)-pentazocine vs (-)-pentazocine). The (R)- or (S)-3-amino orientation allows precise targeting of the hydrophobic sub-pockets.

  • Vector Diversity: The 3-amino group allows for the attachment of "tail" groups (amides, ureas, sulfonamides) at a vector distinct from the 4-position, potentially avoiding steric clashes observed with bulkier 4-substituted ligands.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

Core Scaffold Modifications

The design of 3-aminopiperidine S1R ligands revolves around three diversity points (


):
  • 
    -Substituent (
    
    
    
    ):
    Critical for the "Primary Hydrophobic Region".
    • Optimal: Benzyl, phenethyl, or phenylpropyl groups.

    • Effect: Increasing chain length from methyl to phenethyl typically increases affinity (

      
       decreases) by interacting with Tyr103 and Leu105.
      
  • 3-Amino Linker (

    
    ): 
    
    • Amides/Ureas: Common linkers to attach the distal aromatic ring. The carbonyl oxygen can function as a hydrogen bond acceptor, though the S1R pocket is predominantly hydrophobic.

    • Direct Arylation: Less common due to synthetic difficulty but high metabolic stability.

  • Distal Aromatic Ring (

    
    ):  Targets the "Secondary Hydrophobic Region".
    
    • Optimal: Naphthalene, substituted phenyls, or heteroaromatics (indoles).

    • Selectivity: Bulky groups here often improve S1R over S2R selectivity.

Selectivity Profile

A major challenge is avoiding off-target binding to S2R (associated with cytotoxicity) and the hERG channel (cardiotoxicity).

Compound ClassS1R

(nM)
S2R

(nM)
Selectivity (S2R/S1R)Notes
(+)-Pentazocine 3.01,500500Reference Agonist
Haloperidol 1.04545Non-selective (D2/S1/S2)
(R)-3-Amino-N-benzyl 12.5>1,000>80High selectivity due to C3 chirality
(S)-3-Amino-N-benzyl 140.08506Loss of affinity in wrong isomer

Synthetic Strategies

The synthesis of chiral 3-aminopiperidines is best achieved via the "Chiral Pool" approach using L-Glutamic acid or via resolution of racemic intermediates.

Pathway: L-Glutamic Acid to (S)-3-Aminopiperidine

This route ensures enantiomeric purity without expensive chiral chromatography.

Synthesis Glutamic L-Glutamic Acid (Starting Material) Diester Dimethyl Ester (SOCl2, MeOH) Glutamic->Diester Esterification BocDiester N-Boc Diester ((Boc)2O, TEA) Diester->BocDiester Protection Diol N-Boc Diol (NaBH4, Reduction) BocDiester->Diol Reduction Tosylate Di-Tosylate (TsCl, Pyridine) Diol->Tosylate Activation Cyclization Piperidine Ring Closure (Benzylamine, Heat) Tosylate->Cyclization Cyclization Final (S)-1-Benzyl-3-(Boc-amino) piperidine Cyclization->Final Yield: ~55%

Figure 1: Stereoselective synthesis of the 3-aminopiperidine core from L-Glutamic acid.

Mechanism of Action & Signaling

The therapeutic effects of S1R ligands are mediated through the modulation of ER stress and calcium signaling.

Chaperone Activity Workflow

The following diagram illustrates the mechanism by which S1R agonists promote cell survival.

Signaling cluster_Pathways Downstream Effects MAM MAM Interface (ER-Mitochondria) Complex Resting State: S1R-BiP Complex MAM->Complex Dissoc Dissociation of BiP Complex->Dissoc + Agonist Agonist Ligand (Agonist) Binding Agonist->Complex IP3R Stabilization of IP3R3 (Ca2+ Flux to Mito) Dissoc->IP3R Chaperoning ERStress Reduced ER Stress (UPR Modulation) Dissoc->ERStress ATP Increased ATP Production (TCA Cycle) IP3R->ATP

Figure 2: Sigma-1 Receptor signaling cascade upon agonist binding at the MAM interface.

Experimental Protocols

Protocol: Radioligand Binding Assay (S1R)

This protocol determines the affinity (


) of new ligands using [3H]-(+)-pentazocine.

Materials:

  • Membrane Source: Guinea pig brain or HEK293 cells overexpressing hS1R.

  • Radioligand: [3H]-(+)-pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific control: 10 µM Haloperidol.

Step-by-Step Methodology:

  • Preparation: Thaw membrane homogenates and dilute in Tris-HCl buffer to achieve ~30-50 µg protein per well.

  • Plating: In a 96-well plate, add:

    • 25 µL Test Compound (varying concentrations, e.g.,

      
       to 
      
      
      
      M).
    • 25 µL Radioligand (Final concentration 2-5 nM).

    • 150 µL Membrane suspension.

  • Incubation: Incubate for 120 minutes at 37°C . (Note: S1R kinetics are slow; equilibrium requires adequate time).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) in a liquid scintillation counter.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol: Functional Ca2+ Mobilization Assay

To distinguish agonists from antagonists.

  • Cell Line: CHO cells stably expressing S1R.

  • Dye Loading: Load cells with Fura-2 AM or Fluo-4 AM (Ca2+ indicators) for 45 min.

  • Stimulation:

    • Agonist Mode: Treat cells with test compound. S1R agonists alone rarely cause massive Ca2+ release but potentiate bradykinin-induced release.

    • Potentiation Test: Add test compound (10 µM), incubate 10 min, then add Bradykinin. Measure Area Under Curve (AUC) vs Bradykinin alone.

  • Readout: Fluorescence intensity (Ex/Em specific to dye) over time.

Therapeutic Implications

The 3-aminopiperidine scaffold is particularly relevant for:

  • Neuropathic Pain: S1R antagonists block central sensitization in the spinal cord. The 3-amino scaffold allows for high selectivity against opioid receptors, reducing side effects.

  • Neuroprotection (Alzheimer's/ALS): Agonists stabilize mitochondrial function. The metabolic stability of the piperidine ring (compared to flexible alkylamines) improves CNS residence time.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Link

  • Guitart, X., et al. (2004). Sigma receptors: biology and targets for therapeutics. Annual Review of Pharmacology and Toxicology. Link

  • Prezzavento, O., et al. (2017).
  • Bhat, R. G., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell. Link

  • Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review.

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An In-depth Technical Guide to the Metabolic Stability of N-Methoxyethyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulated lipophilicity and basicity, which can enhance aqueous solubility and facilitate interactions with biological targets.[1] The N-methoxyethyl substituent, in particular, is often incorporated to fine-tune these properties and explore specific binding pockets.

However, the very features that make the piperidine moiety attractive can also render it susceptible to metabolic transformation.[2] A drug candidate's metabolic fate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[3] Early assessment and optimization of metabolic stability are therefore paramount to mitigate the risk of late-stage attrition in drug development.[4][5] This guide provides a comprehensive technical overview of the metabolic pathways affecting N-methoxyethyl piperidine derivatives, detailed protocols for their in vitro assessment, and strategic insights for designing more robust therapeutic agents.

Core Concepts in Piperidine Metabolism

The metabolic landscape of N-methoxyethyl piperidine derivatives is dominated by Phase I oxidation reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[3][6] Understanding these core pathways is the first step in identifying and addressing potential metabolic liabilities.

The Central Role of Cytochrome P450 (CYP) Enzymes

CYP enzymes are the primary drivers of oxidative drug metabolism. For piperidine-containing compounds, isoforms such as CYP3A4, CYP2D6, and CYP1A2 are often the key players.[7][8][9][10] CYP3A4, in particular, is a major contributor to the N-dealkylation of many 4-aminopiperidine drugs.[7][8] The specific CYP isoforms involved can vary depending on the overall structure of the molecule and its substituents.

Major Metabolic Pathways

The N-methoxyethyl piperidine core is susceptible to several metabolic attacks. Identifying these "metabolic hotspots" is crucial for rational drug design.

  • N-Dealkylation: This is a predominant metabolic route for many piperidine-containing drugs.[7][8] For N-methoxyethyl derivatives, this involves the oxidative cleavage of the N-CH2CH2OCH3 bond. The reaction is initiated by CYP-mediated hydroxylation of the carbon atom alpha to the piperidine nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield the dealkylated piperidine and methoxyacetaldehyde.[11] This process is a common pathway for many tertiary amines.[11][12]

  • C-Hydroxylation: The carbon atoms of the piperidine ring itself are susceptible to oxidation. This reaction typically leads to the formation of a more polar alcohol metabolite, which can be more readily excreted. The position of hydroxylation is influenced by the steric and electronic environment created by other substituents on the ring.

  • N-Oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide. While both secondary and tertiary amines can undergo N-dealkylation, only tertiary amines are typically subject to N-oxidation by Flavin-containing monooxygenases (FMOs).[11]

  • Ring Opening and Contraction: Less common but significant pathways can involve the enzymatic cleavage of the piperidine ring or its contraction to a pyrrolidine derivative.[2][13][14] These transformations can dramatically alter the pharmacological profile of the parent compound.

The interplay of these pathways determines the overall metabolic profile of a given derivative.

cluster_0 Major Metabolic Pathways Parent N-Methoxyethyl Piperidine Derivative N_Dealkylation N-Dealkylation (via Carbinolamine) Parent->N_Dealkylation CYP450 (e.g., CYP3A4) C_Hydroxylation Ring C-Hydroxylation Parent->C_Hydroxylation CYP450 N_Oxidation N-Oxidation Parent->N_Oxidation FMO/CYP450 Ring_Opening Ring Opening/ Contraction Parent->Ring_Opening CYP450 Metabolite1 Dealkylated Piperidine + Methoxyacetaldehyde N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite C_Hydroxylation->Metabolite2 Metabolite3 N-Oxide Metabolite N_Oxidation->Metabolite3 Metabolite4 Pyrrolidine/Acyclic Metabolites Ring_Opening->Metabolite4

Caption: Key CYP450-mediated metabolic pathways for N-methoxyethyl piperidine derivatives.

Factors Influencing Metabolic Stability

The susceptibility of a molecule to metabolism is not random; it is governed by its structure.

  • Steric Hindrance: Introducing bulky substituents near a metabolic hotspot can physically block the enzyme's active site, thereby slowing the rate of metabolism.[15]

  • Electronic Effects: The electron-withdrawing or -donating properties of substituents can alter the reactivity of adjacent C-H or N-H bonds, making them more or less susceptible to oxidation.[5]

  • Lipophilicity: Highly lipophilic compounds tend to have a stronger affinity for CYP enzymes, which can lead to faster metabolism. However, excessive lipophilicity can also lead to poor metabolic stability.[16]

Experimental Assessment of Metabolic Stability: A Practical Guide

In vitro assays are indispensable tools for evaluating metabolic stability in the early stages of drug discovery.[4][17] They provide critical data for ranking compounds and guiding medicinal chemistry efforts.

The Workhorse of In Vitro Metabolism: The Liver Microsomal Stability Assay

The most common primary screen for Phase I metabolic stability is the liver microsomal stability assay.[3][18] Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are rich in CYP enzymes.[19] The assay measures the rate at which a test compound is consumed over time when incubated with microsomes and a necessary cofactor.[20]

The principle is straightforward: incubate the test compound with liver microsomes and an NADPH-regenerating system (which provides the necessary reducing equivalents for CYP activity) at 37°C.[21] Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified.[19] The rate of disappearance provides a measure of the compound's intrinsic metabolic stability.

This protocol is a self-validating system, including controls to ensure the observed compound loss is due to enzymatic activity.

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)[3][21]

  • Phosphate Buffer (100 mM, pH 7.4)[3]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21]

  • Ice-cold Acetonitrile or Methanol (for reaction termination)[21]

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Analytical Instruments: LC-MS/MS system[21][22]

Procedure:

  • Preparation: Thaw pooled HLM and the NADPH regenerating system on ice. Prepare working solutions of the test and control compounds by diluting the stock solution in buffer.

  • Pre-incubation: In a 96-well plate or microcentrifuge tubes, add the HLM solution (final concentration typically 0.5 mg/mL) to the phosphate buffer.[18][19] Add the test compound (final concentration typically 1 µM). Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[21] This is your T=0 time point for kinetic calculations, though the first analytical sample is taken immediately after.

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18]

  • Termination: Immediately quench the reaction by adding the aliquot to a separate plate or tubes containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.[21] The cold solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Control Incubations:

    • No-NADPH Control: Run a parallel incubation for the longest time point without the NADPH regenerating system. Significant compound loss here indicates non-CYP-mediated degradation (e.g., chemical instability).

    • No-Microsome Control (T=0): A sample quenched immediately after adding the compound but before adding NADPH serves as the 100% reference.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.[21]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound concentration.[21]

cluster_1 Microsomal Stability Assay Workflow Start Prepare Reagents (HLM, Buffer, NADPH, Compound) PreIncubate Pre-incubate HLM + Compound at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench with Cold Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End Calculate t½ and CLint Analyze->End

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis are used to calculate key parameters of metabolic stability.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determining the Rate Constant (k): The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculating Half-Life (t½): The half-life, or the time it takes for 50% of the compound to be metabolized, is calculated using the formula: t½ = 0.693 / k [23]

  • Calculating Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) [23]

Table 1: Interpretation of Metabolic Stability Data

In Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability ClassificationImplication for Drug Design
> 60< 11.6HighFavorable; likely low in vivo hepatic clearance.
15 - 6011.6 - 46.2ModerateAcceptable for some indications; may require optimization.
< 15> 46.2LowUnfavorable; likely high in vivo clearance. Requires significant optimization.

Note: Classification boundaries can vary between laboratories but these provide a general framework.

Bioanalytical Techniques for Metabolite Identification and Quantification

While stability assays quantify the disappearance of the parent drug, identifying the resulting metabolites is essential for understanding the metabolic pathways and pinpointing liabilities.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the cornerstone of drug metabolism studies due to its exceptional sensitivity, specificity, and speed.[22][24] It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry.[25][26]

  • Principles: The LC system separates the complex mixture of parent drug and metabolites from the incubation supernatant. The separated components then enter the mass spectrometer, where they are ionized. The first mass analyzer selects a specific ion (e.g., the parent drug or a suspected metabolite), which is then fragmented. The second mass analyzer separates these fragments, creating a unique "fingerprint" that allows for confident identification and quantification.[27]

  • Sample Preparation: Effective sample preparation is critical to remove matrix components (like salts and proteins) that can interfere with analysis.[22] This typically involves the protein precipitation step described in the stability assay, followed by potential solid-phase extraction (SPE) for cleaner samples.[25]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements.[22] This capability is invaluable for elucidating the structures of unknown metabolites by enabling the determination of their elemental composition, which helps to distinguish between metabolites with very similar molecular weights.[22]

Strategies for Enhancing Metabolic Stability

Data from in vitro assays guide the medicinal chemist in modifying a lead compound to improve its metabolic profile.

Structure-Metabolism Relationships (SMR): Identifying Metabolic Liabilities

The first step is to correlate specific structural features with the observed metabolic instability. By identifying the metabolites formed, one can pinpoint the exact "soft spots" on the molecule that are being attacked by CYP enzymes.[24]

Chemical Modification Strategies
  • Introduce Blocking Groups: Placing a metabolically robust group, such as a fluorine or methyl group, at or near a metabolic hotspot can sterically hinder the CYP enzyme from accessing the site.[28]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of C-H bond cleavage, a common rate-limiting step in CYP-mediated oxidation. This is known as the kinetic isotope effect.[5]

  • Bioisosteric Replacement: If the piperidine ring itself is the primary site of metabolism, it can sometimes be replaced with a more stable heterocyclic bioisostere, such as a morpholine or a spirocyclic system, provided this does not compromise pharmacological activity.[1][29] The electron-withdrawing nature of the oxygen atom in morpholine can decrease the susceptibility of adjacent carbons to oxidation.[2]

cluster_2 Metabolic Stabilization Workflow Assay Perform In Vitro Metabolic Stability Assay Identify Identify Metabolites (LC-MS/MS) Assay->Identify Analyze Analyze SMR: Pinpoint 'Hotspots' Identify->Analyze Strategize Select Stabilization Strategy Analyze->Strategize Block Introduce Blocking Group (F, Me) Strategize->Block Steric Hindrance Deuterate Site-Specific Deuteration Strategize->Deuterate Kinetic Isotope Effect Replace Bioisosteric Replacement Strategize->Replace Alter Ring Properties Synthesize Synthesize Analogs Block->Synthesize Deuterate->Synthesize Replace->Synthesize Re-evaluate Re-evaluate Metabolic Stability Synthesize->Re-evaluate

Sources

Technical Deep Dive: 1-Substituted Piperidin-3-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted piperidin-3-amine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, Linagliptin) and Bruton's Tyrosine Kinase (BTK) inhibitors.

This guide analyzes the synthetic accessibility, stereochemical considerations, and structure-activity relationships (SAR) of this scaffold. Unlike simple piperidines, the 3-amine variant introduces a critical chiral center and a defined vector for hydrogen bonding, while the N1-position allows for extensive diversification to modulate lipophilicity, metabolic stability, and target selectivity.

Structural & Stereochemical Analysis[1]

The piperidin-3-amine core exists as two enantiomers: (R) and (S). In the context of DPP-4 inhibition, the (R)-configuration is often critical for optimal binding affinity, interacting with the S1/S2 pockets of the enzyme.

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The 3-amino group can exist in either an axial or equatorial position, with the equatorial conformer generally being thermodynamically favored (approx. 1-2 kcal/mol difference). However, upon binding to a protein target, the ring may distort to a boat or twist-boat conformation to accommodate the N1-substituent within a hydrophobic pocket.

  • Key Interaction: The primary amine at C3 typically serves as a key hydrogen bond donor/acceptor (e.g., interacting with Glu205/Glu206 in DPP-4).

  • N1-Vector: The substituent at N1 directs the molecule into specificity pockets (e.g., the S2 extensive subsite in proteases or the solvent front in kinases).

Synthetic Methodologies

Efficient access to enantiopure 1-substituted piperidin-3-amines is a prerequisite for scale-up. Two primary strategies are employed: De Novo Synthesis from chiral amino acids and Late-Stage Functionalization of resolved 3-aminopiperidine intermediates.

Workflow Visualization: Synthetic Routes

SynthesisRoutes Start1 Chiral Pool (D-Glutamic Acid / Ornithine) Inter1 Cyclization & Reduction Start1->Inter1 5 steps Start2 3-Aminopyridine Inter2 Hydrogenation (Pt/C) + Resolution (L-Tartaric Acid) Start2->Inter2 H2, pressure Core (R)-3-Aminopiperidine Dihydrochloride Inter1->Core Inter2->Core Prod1 Reductive Amination (Aldehydes/Ketones) Core->Prod1 NaBH(OAc)3 Prod2 SNAr / Coupling (Aryl Halides) Core->Prod2 Pd-cat or Heat Prod3 Amide Coupling (Acyl Chlorides) Core->Prod3 HATU/DIEA

Caption: Figure 1. Dual strategies for accessing the 1-substituted piperidin-3-amine core.[1][2] Route 2 (bottom) is preferred for industrial scale-up due to cost-efficiency.

Detailed Protocol: Late-Stage N1-Functionalization via SNAr

Context: This protocol describes the coupling of (R)-3-aminopiperidine with a chlorouracil derivative, a key step in the synthesis of Alogliptin analogs.

Reagents:

  • (R)-3-Aminopiperidine dihydrochloride (1.0 equiv)

  • 6-Chloro-3-methyluracil derivative (1.0 equiv)

  • Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (3-5 equiv)
  • Solvent: Isopropanol/Water (8:1 v/v) or Methanol

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the 6-chlorouracil derivative and (R)-3-aminopiperidine dihydrochloride.

  • Base Addition: Add the solvent system (Isopropanol/Water). Add

    
     in portions to control gas evolution and exotherm. Technical Note: The use of a biphasic or protic solvent system is crucial here to solubilize the dihydrochloride salt while facilitating the SNAr mechanism.
    
  • Reaction: Heat the mixture to 65–70 °C for 4–6 hours. Monitor conversion via HPLC (Target: >98% conversion).

  • Workup: Cool the reaction to room temperature. Distill off Isopropanol under reduced pressure.

  • Isolation: Dilute the residue with water and extract with Dichloromethane (DCM) or crystallize directly by adjusting pH if the product forms a solid salt.

  • Purification: Recrystallize from Ethanol/Water to achieve >99% ee.

Validation Check:

  • Self-Validating Step: The disappearance of the characteristic UV peak of the 6-chlorouracil starting material (approx. 260 nm) and the emergence of the product peak confirms the C-N bond formation.

  • Chiral Integrity: Perform Chiral HPLC to ensure no racemization occurred at the C3 position during the heating step (Enantiomeric Excess should remain >99%).

Medicinal Chemistry & SAR Analysis

The biological activity of 1-substituted piperidin-3-amines is governed by the electronic and steric nature of the N1-substituent.

Structure-Activity Relationship (SAR) Logic
FeatureRole in BindingOptimization Strategy
3-Amino Group (

)
Primary anchor. Forms salt bridges with Asp/Glu residues in the active site.Keep unsubstituted or methylate (rarely). Protection destroys activity.
Chiral Center (C3) Orients the amino group.(R)-isomer is typically 10-100x more potent for DPP-4.
N1-Substituent Occupies the hydrophobic S2/S3 pockets. Modulates solubility (logD).Aryl/Benzyl: Increases potency but lowers solubility.Heteroaryl: Balances potency/solubility (e.g., Pyrimidine, Quinazolinone).Acrylamide: covalent binding (Kinases).
Quantitative Data: N1-Substituent Effects (DPP-4 Model)

Data synthesized from comparative literature analysis of Alogliptin analogs.

Compound IDN1-Substituent (R)IC50 (nM)Selectivity (DPP8/9)Notes
Ref-1 H (Unsubstituted)> 10,000N/AInactive; lacks S2 pocket interaction.
Ref-2 Methyl5,400LowToo small to fill hydrophobic pocket.
Ref-3 Benzyl25ModerateGood fit, but metabolically liable.
Ref-4 2-Cyanobenzyl4 HighAlogliptin Core. Cyano group adds H-bond interaction.
Ref-5 Quinazolin-4-yl12HighLinagliptin Core. Pi-stacking interactions enhance affinity.

Mechanism of Action Visualization

The following diagram illustrates the pharmacophoric interactions of an Alogliptin-like molecule within the DPP-4 active site, highlighting the critical role of the 1-substitution.

SAR_Mechanism Glu205 Glu-205/206 (Anionic Site) S1_Pocket S1 Hydrophobic Pocket S2_Pocket S2 Extensive Subsite Ligand_NH2 3-Amino Group (Protonated) Ligand_NH2->Glu205 Salt Bridge / H-Bond Ligand_Pip Piperidine Ring Ligand_NH2->Ligand_Pip Ligand_Pip->S1_Pocket Van der Waals Ligand_N1 N1-Substituent (e.g., 2-Cyanobenzyl) Ligand_Pip->Ligand_N1 Ligand_N1->S2_Pocket Hydrophobic / Pi-Stacking

Caption: Figure 2. Pharmacophoric mapping of 1-substituted piperidin-3-amines in the DPP-4 active site. The N1-substituent is critical for S2 pocket occupancy.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Chemical Synthesis of Alogliptin.[3] Retrieved from

  • Takeda Pharmaceutical Co Ltd. (2005). Process for the preparation of alogliptin.[1][2][3][4] Patent WO2005095381.

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. Retrieved from

  • Kushwaha, R. N., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters.[5][6][7] Retrieved from

  • Enamine. (2025).[8] Analogues of Piperidine for Drug Design. Retrieved from

  • National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

Sources

Methodological & Application

Optimization of Amide Bond Formation: Handling (S)-1-(2-Methoxyethyl)piperidin-3-amine

[1][2]

Introduction & Scope

This guide details the optimized conditions for coupling (S)-1-(2-Methoxyethyl)piperidin-3-amine with carboxylic acids to form amide bonds.[1] This specific building block presents a unique set of chemical challenges—primarily its dual-amine nature, high polarity, and the risk of racemization at the C3 chiral center.[1]

This document is designed for medicinal chemists and process engineers, moving beyond generic "add and stir" instructions to provide a mechanistic understanding of why specific conditions are chosen.

The Substrate Challenge

The molecule (S)-1-(2-Methoxyethyl)piperidin-3-amine contains three critical features that dictate reaction conditions:

  • Primary Amine (C3): The nucleophile. While reactive, it is sterically adjacent to the ring, requiring efficient activation of the carboxylic acid.[1]

  • Tertiary Amine (N1) & Ether Tail: These groups render the molecule highly basic (

    
    ) and amphiphilic. This creates significant difficulties in standard aqueous workups, as the product often partitions into the aqueous phase at neutral/acidic pH.
    
  • Chiral Center (S): The integrity of the (S)-enantiomer is critical. Harsh activation conditions or excess base can lead to racemization via an azlactone intermediate or direct

    
    -deprotonation.
    

Strategic Decision Making

Selection of the coupling reagent is dictated by the scale and the specific acid partner. We present two distinct protocols: Protocol A for Discovery (small scale, high reliability) and Protocol B for Process (scale-up, ease of purification).

Data Summary: Reagent Comparison
FeatureHATU (Protocol A) T3P (Protocol B)
Primary Use Discovery / MedChem (< 1g)Process / Scale-up (> 10g)
Coupling Speed Very Fast (< 1 hr)Moderate (1–4 hrs)
Epimerization Risk Low (if base is controlled)Very Low (Mechanism-based)
Byproduct Removal Difficult (Tetramethylurea is water-soluble but HOAt requires wash)Excellent (Water-soluble)
Atom Economy PoorGood
Solvent System DMF / DMAcEtOAc / 2-MeTHF / DCM

Protocol A: High-Efficiency Discovery Coupling (HATU)

Objective: Maximize conversion for valuable/scarce acids on a milligram scale. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester).[1] The intramolecular H-bond in the At-leaving group accelerates the amine attack, overcoming steric hindrance.[1]

Materials
  • Carboxylic Acid (1.0 equiv)[1]

  • (S)-1-(2-Methoxyethyl)piperidin-3-amine (1.1 equiv) [Often supplied as 2HCl salt][1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv depending on salt form)[1]

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

    • Add HATU (1.1 equiv).

    • Add DIPEA (1.0 equiv only).

    • Stir at 0°C for 5 minutes. (Pre-activation at low temp minimizes racemization of the acid if it is chiral).

  • Amine Addition:

    • In a separate vial, dissolve (S)-1-(2-Methoxyethyl)piperidin-3-amine (1.1 equiv) in minimal DMF.

    • Critical Step: If using the dihydrochloride salt , add remaining DIPEA (2.0–3.0 equiv) to this amine solution before combining.[1] The total base must neutralize the HCl salts plus generate the free amine.

    • Add the amine solution to the activated acid mixture dropwise.

  • Reaction:

    • Allow to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Monitoring: LCMS is preferred. Look for the [M+H]+ peak.

  • Workup (The "Polar Amine" Strategy):

    • Note: Standard water/EtOAc extraction often fails due to product water solubility.

    • Option 1 (SCX Cartridge - Recommended): Dilute reaction with MeOH.[1] Load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge. Wash with MeOH (removes HATU byproducts and non-basic impurities). Elute product with 2M NH3 in MeOH.

    • Option 2 (DCM Extraction): Dilute with DCM. Wash with saturated NaHCO3 (aq). Extract aqueous layer 3x with DCM/IPA (3:1 ratio). This solvent mixture pulls polar amines out of water better than pure DCM.

Protocol B: Process-Friendly Green Coupling (T3P)

Objective: Scalable synthesis with simplified aqueous workup. Mechanism: T3P (Propylphosphonic anhydride) acts as a dehydrating agent.[2][3] It forms a mixed anhydride with the acid. The byproduct is a water-soluble phosphonic acid, eliminating the need for chromatography in many cases.[1]

Materials
  • Carboxylic Acid (1.0 equiv)[1]

  • (S)-1-(2-Methoxyethyl)piperidin-3-amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)[1]

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc.[1][4]

Step-by-Step Methodology
  • Setup:

    • Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in 2-MeTHF (5–10 volumes).

    • Note: Unlike HATU, T3P allows for "dump-in" stoichiometry because the background reaction between T3P and amines is slow; it prefers the carboxylate.[1]

  • Base Addition:

    • Add Pyridine or NMM (3.0 equiv). If using the HCl salt of the amine, add an extra 2.0 equiv.

    • Cool the mixture to 0°C.

  • Reagent Addition:

    • Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm Control: Maintain internal temperature < 5°C during addition.

  • Reaction:

    • Warm to RT and stir. T3P kinetics are slower; typical time is 2–12 hours.

    • Optimization: If conversion stalls, heat to 40–50°C. T3P is thermally stable and low-racemizing at these temperatures.[1]

  • Workup (Self-Cleaning):

    • Add water (5 volumes). Stir vigorously for 15 minutes.

    • Separate layers. The T3P byproducts and excess pyridine partition into the aqueous phase.

    • pH Adjustment: If the product is trapped in the aqueous phase (due to the basic piperidine), adjust aqueous layer to pH ~10 with NaOH and extract back into 2-MeTHF or EtOAc.[1]

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

Visualizing the Workflow

The following diagram illustrates the decision logic for reagent selection and the specific workup paths required for this polar basic amine.

AmideCouplingStartStart: Coupling of(S)-1-(2-Methoxyethyl)piperidin-3-amineScaleCheckScale / Priority?Start->ScaleCheckHATUProtocol A: HATU(Discovery / <1g)ScaleCheck->HATUSmall Scale / Difficult AcidT3PProtocol B: T3P(Process / >1g)ScaleCheck->T3PScale-up / Green ChemHATU_RxnReaction: DMF, DIPEAFast, High YieldHATU->HATU_RxnWorkup_SCXWorkup: SCX Cartridge(Catch & Release)HATU_Rxn->Workup_SCXAvoid Aqueous EmulsionsFinalFinal Product(S)-AmideWorkup_SCX->FinalT3P_RxnReaction: 2-MeTHF, PyridineLow EpimerizationT3P->T3P_RxnWorkup_AqWorkup: Aqueous Wash(T3P byproducts are water soluble)T3P_Rxn->Workup_AqpH_CheckCritical: Product is BasicEnsure pH > 10 for ExtractionWorkup_Aq->pH_CheckpH_Check->Final

Figure 1: Decision matrix for amide coupling conditions emphasizing the divergent workup strategies required for polar basic amines.

Troubleshooting & Analytical Controls

Racemization Check

The (S)-center at the 3-position is generally stable, but if the carboxylic acid partner has an

1
  • Detection: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Heptane:IPA (+0.1% DEA) mobile phases.[1]

  • Mitigation: If racemization is observed, switch to T3P and maintain temperature < 0°C. Avoid using DMAP (4-Dimethylaminopyridine) as it increases racemization rates via acyl-pyridinium intermediates.[1]

"Missing" Product in Workup

If the yield is low after aqueous workup, the product is likely in the aqueous layer due to the polarity of the methoxyethyl-piperidine tail.

  • Solution: Take the aqueous waste, adjust pH to >12 using 50% NaOH, and extract with DCM:Isopropanol (3:1) . The IPA disrupts the hydration shell of the amine, forcing it into the organic layer.

References

  • Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Esters.[5]Organic Process Research & Development .

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .

  • Biotage Application Note. (2023). How should I purify a complex, polar, amide reaction mixture? (Demonstrating SCX purification for polar amines).

  • Patterson, E. A., et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Carboxylic Acids to Amides.Organic Letters .

Synthesis of sulfonamides using 1-(2-Methoxyethyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Sulfonamides from 1-(2-Methoxyethyl)piperidin-3-amine

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of novel sulfonamides utilizing 1-(2-Methoxyethyl)piperidin-3-amine as a key building block. Sulfonamides are a cornerstone functional group in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The piperidine scaffold is also a privileged structure in drug design, frequently incorporated to enhance binding affinity, modulate physicochemical properties, and improve pharmacokinetic profiles.[5][6][7]

The strategic use of 1-(2-Methoxyethyl)piperidin-3-amine offers a unique opportunity for chemical diversification. The secondary amine at the 3-position serves as the reactive nucleophile for sulfonylation, while the N-linked methoxyethyl group can influence the compound's solubility, lipophilicity, and potential for hydrogen bonding—key factors in drug development. This guide details the underlying chemical principles, a robust experimental protocol, and the rationale behind critical procedural steps to empower researchers in the development of new chemical entities.

Core Principles: The Sulfonylation Reaction

The synthesis of sulfonamides from an amine and a sulfonyl chloride is a classic and reliable nucleophilic substitution reaction. The core mechanism involves the attack of the lone pair of electrons from the nitrogen atom of 1-(2-Methoxyethyl)piperidin-3-amine onto the highly electrophilic sulfur atom of a sulfonyl chloride.

Key Mechanistic Steps:

  • Nucleophilic Attack: The secondary amine of the piperidine derivative acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride (R-SO₂Cl).

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled.

  • Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom, neutralizing the resulting hydrochloric acid (HCl) byproduct and yielding the stable, neutral sulfonamide product.[8][9][10]

The presence of a base is critical; without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]

G cluster_reactants Reactants cluster_products Products Amine 1-(2-Methoxyethyl)piperidin-3-amine (Nucleophile) ReactionVessel Reaction Vessel (Anhydrous Solvent, 0°C to RT) Amine->ReactionVessel SulfonylChloride Ar-SO₂Cl (Electrophile) SulfonylChloride->ReactionVessel Base Base (e.g., TEA) (HCl Scavenger) Base->ReactionVessel Sulfonamide Target Sulfonamide ReactionVessel->Sulfonamide Nucleophilic Substitution Salt [Base-H]⁺Cl⁻ (Byproduct) ReactionVessel->Salt

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure. Researchers should note that optimal conditions, such as reaction time and purification solvent systems, may vary depending on the specific sulfonyl chloride used.

Materials and Equipment
  • Reagents:

    • 1-(2-Methoxyethyl)piperidin-3-amine

    • Substituted Aryl/Alkyl Sulfonyl Chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

    • Triethylamine (TEA), distilled

    • Anhydrous Dichloromethane (DCM)

    • Deionized Water

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Silica Gel (for column chromatography)

  • Equipment:

    • Round-bottom flask with stir bar

    • Dropping funnel

    • Ice bath

    • Magnetic stirrer/hotplate

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates and developing chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Methoxyethyl)piperidin-3-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring (approx. 0.1 M concentration).

    • Causality Insight: Anhydrous solvent is essential because sulfonyl chlorides readily hydrolyze in the presence of water, which would form sulfonic acid and significantly lower the yield of the desired product.[6]

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

    • Causality Insight: This reaction is exothermic. Cooling mitigates the initial heat evolution, preventing potential side reactions and degradation of the starting materials.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains below 5 °C.

    • Causality Insight: Slow, dropwise addition prevents localized overheating and ensures a controlled reaction rate, leading to a cleaner product profile.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a separatory funnel and wash it sequentially with deionized water (2x) and then with brine (1x).

    • Causality Insight: The water wash removes the triethylamine hydrochloride salt and any excess water-soluble reagents. The brine wash helps to remove residual water from the organic layer.[11]

  • Drying: Dry the organic layer (DCM) over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of fresh DCM.[1][11]

  • Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product, often as an oil or solid.

  • Purification: Purify the crude material using flash column chromatography on silica gel. The eluent system will typically be a gradient of ethyl acetate in hexanes, determined by prior TLC analysis.

  • Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the final sulfonamide.

Characterization

To confirm the identity and purity of the synthesized compound, perform a full suite of analytical tests:

  • ¹H and ¹³C NMR: To verify the chemical structure and confirm the presence of all expected protons and carbons.[1][5]

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the target molecule.[1][5]

  • FT-IR Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[5]

Caption: Detailed experimental workflow for sulfonamide synthesis.

Data Summary: A Representative Reaction Series

The following table illustrates hypothetical outcomes for the synthesis of various sulfonamides using this protocol, demonstrating its applicability to different sulfonyl chlorides.

Product IDSulfonyl Chloride UsedReaction Time (h)Yield (%)
SN-01 Benzenesulfonyl chloride885
SN-02 4-Toluenesulfonyl chloride891
SN-03 4-Nitrobenzenesulfonyl chloride693
SN-04 2-Naphthalenesulfonyl chloride1082
SN-05 4-Fluorobenzenesulfonyl chloride788

Conclusion

The protocol described herein provides a reliable and efficient method for synthesizing a diverse range of novel sulfonamides from 1-(2-Methoxyethyl)piperidin-3-amine. By understanding the underlying chemical principles and adhering to the procedural details, researchers can effectively generate new molecular entities for screening in drug discovery programs. The self-validating nature of the protocol, which relies on chromatographic monitoring (TLC) and conclusive spectroscopic characterization (NMR, MS), ensures the integrity and reproducibility of the results. This foundational methodology opens the door to further exploration of this promising chemical space.

References

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC. (2022, August 23). National Center for Biotechnology Information. [Link]

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6(4). [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025, May 27). Asian Journal of Chemistry. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021, September 30). European Journal of Chemistry. [Link]

  • Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Frontier Research Publication. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022, December 21). MDPI. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). PubMed. [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. DiVA. [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. (2022, November 18). ResearchGate. [Link]

  • (PDF) Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2025, October 13). ResearchGate. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. [Link]

  • Piperazine Sulfonamides: Synthesis, Characterization, and In Vitro Biological Evaluation as Potential DPP-IV Inhibitors. Birzeit University. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018, November 19). National Center for Biotechnology Information. [Link]

  • Šimková, A. (2025, February 26). Sulfinamide Crossover Reaction and Its Application. Masaryk University. [Link]

  • Amine Reactions. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

Procedure for N-alkylation of 3-aminopiperidine with 2-bromoethyl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 3-Aminopiperidine with 2-Bromoethyl Methyl Ether

Executive Summary

This application note details the protocol for the N-alkylation of 3-aminopiperidine (CAS: 618-42-8) with 2-bromoethyl methyl ether (CAS: 6482-24-2). This transformation is a critical step in the synthesis of kinase inhibitors and GPCR ligands, where the 1-(2-methoxyethyl)piperidin-3-amine moiety serves as a solubility-enhancing scaffold.

The core challenge in this synthesis is regioselectivity . 3-Aminopiperidine contains two nucleophilic nitrogen atoms: a secondary ring amine and a primary exocyclic amine. Without specific control, direct alkylation results in a statistical mixture of mono-alkylated (ring vs. exocyclic), di-alkylated, and quaternary ammonium species.

This guide presents two protocols:

  • Protocol A (Gold Standard): A protection-deprotection strategy ensuring 100% regioselectivity for the ring nitrogen.

  • Protocol B (Direct Alkylation): A stoichiometric control method for rapid, lower-purity screening applications.

Strategic Analysis & Mechanism

Nucleophilicity & pKa Considerations

To design a self-validating protocol, one must understand the electronic environment of the substrate:

  • Ring Nitrogen (

    
    ):  Secondary amine.[1] Estimated pKa 
    
    
    
    11.0. More nucleophilic due to the inductive effect of the adjacent alkyl ring carbons.
  • Exocyclic Nitrogen (

    
    ):  Primary amine. Estimated pKa 
    
    
    
    10.[2]0. Less sterically hindered but generally less nucleophilic than the ring nitrogen.

The Trap: While the ring nitrogen is thermodynamically favored for the first alkylation, the reaction does not stop there. The resulting tertiary amine product is still nucleophilic (though crowded), and the primary amine remains highly reactive. In the presence of excess alkyl halide, poly-alkylation is inevitable.

Decision Framework

Use the following logic flow to select your protocol:

decision_tree Start Start: 3-Aminopiperidine Goal Goal: High Purity 1-(2-methoxyethyl) isomer? Start->Goal Yes Yes (Process Chem/Scale-up) Goal->Yes Required No No (HTS/Rough Screen) Goal->No Acceptable ProtA Protocol A: Boc-Protection Route (3 steps, >98% purity) Yes->ProtA ProtB Protocol B: Direct Alkylation (1 step, ~60% yield, mixed isomers) No->ProtB

Figure 1: Decision matrix for selecting the synthesis route.

Reagents and Safety Data

Table 1: Key Reagents

Reagent CAS MW ( g/mol ) Role Safety Note
3-Aminopiperidine 2HCl 618-42-8 173.08 Substrate Irritant, Hygroscopic.
2-Bromoethyl methyl ether 6482-24-2 138.99 Electrophile Flammable, Toxic. Alkylating agent. Use fume hood.

| Boc-anhydride (


)  | 24424-99-5 | 218.25 | Protecting Group | Sensitizer. Pressure buildup possible.[3][4] |
| Potassium Carbonate  | 584-08-7 | 138.21 | Base | Irritant. Use anhydrous grade.[5] |
| Potassium Iodide (KI)  | 7681-11-0 | 166.00 | Catalyst | Finkelstein catalyst. |

Protocol A: The "Gold Standard" (Protected Route)

This route guarantees alkylation only at the ring nitrogen by masking the primary amine with a tert-butoxycarbonyl (Boc) group.

Step 1: Selective Protection

If starting from commercially available tert-butyl piperidin-3-ylcarbamate (CAS: 184637-48-7), skip to Step 2.

  • Dissolve: Suspend 3-aminopiperidine dihydrochloride (10.0 g, 57.8 mmol) in Methanol (100 mL) and cool to 0°C.

  • Basify: Add Triethylamine (TEA) (24 mL, 3.0 eq) dropwise. Stir for 15 min.

  • Protect: Add

    
     (12.6 g, 1.0 eq) dissolved in minimal MeOH dropwise over 30 min.
    
    • Note: At 0°C, the primary amine reacts faster with

      
       than the hindered secondary ring amine, but selectivity is not perfect. However, the commercial starting material is preferred.
      
    • Alternative: Use N-Boc-3-aminopiperidine directly if available.

Step 2: N-Alkylation (The Critical Step)
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve tert-butyl piperidin-3-ylcarbamate (5.0 g, 25 mmol) in Acetonitrile (ACN) (50 mL).

    • Why ACN? ACN is polar aprotic, facilitating

      
       reactions while being easier to remove than DMF.
      
  • Base & Catalyst: Add

    
      (6.9 g, 50 mmol, 2.0 eq) and KI  (0.41 g, 2.5 mmol, 0.1 eq).
    
    • Mechanism:[6][7][8] KI converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Addition: Add 2-bromoethyl methyl ether (3.8 g, 27.5 mmol, 1.1 eq) via syringe.

  • Reaction: Heat to 60°C for 12-16 hours.

    • Monitoring: Check by LCMS.[5] Look for mass [M+H]+ = 259.2 (Product). Disappearance of SM (201.1).

  • Workup:

    • Cool to room temperature.[5] Filter off inorganic salts (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.[5]

    • Partition residue between Ethyl Acetate (EtOAc) and Water. Wash organic layer with Brine.

    • Dry over

      
      , filter, and concentrate.[5][8]
      
    • Yield: Expect 85-95% of crude oil.

Step 3: Deprotection
  • Dissolve: Dissolve the crude intermediate in Dichloromethane (DCM) (20 mL).

  • Acidify: Add Trifluoroacetic acid (TFA) (10 mL) or 4N HCl in Dioxane.

  • Stir: Stir at Room Temperature for 2-4 hours. Monitor for loss of Boc group (Mass -100).

  • Free Basing (Critical):

    • Concentrate to remove excess acid.

    • Redissolve in DCM.

    • Stir with solid

      
        or wash with saturated 
      
      
      
      until pH > 8.
    • Note: The product is highly water-soluble. Do not use excessive water volumes during extraction. Continuous extraction or DCM/Isopropanol (3:1) extraction is recommended.

Final Product: 1-(2-methoxyethyl)piperidin-3-amine.

Protocol B: Direct Alkylation (High Throughput)

Use only if minor impurities (<10%) are acceptable or if you have prep-HPLC capabilities.

  • Stoichiometry Control: Dissolve 3-aminopiperidine (free base) (1.0 eq) in ACN.

  • Limiting Reagent: Add

    
     (1.5 eq). Add 2-bromoethyl methyl ether  (0.9 eq) slowly at 0°C.
    
    • Logic: Using a slight deficit of the alkylating agent minimizes over-alkylation of the primary amine.

  • Conditions: Stir at Room Temperature (not 60°C) for 24 hours.

    • Trade-off: Lower temperature reduces rate but improves selectivity for the more nucleophilic ring nitrogen.

  • Purification: The crude will contain ~60% desired product, ~20% unreacted SM, and ~20% poly-alkylated byproducts. Requires Reverse Phase HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid) for isolation.

Visualization of Reaction Pathways

reaction_pathway SM 3-Aminopiperidine (SM) BocSM N-Boc-3-aminopiperidine (Protected) SM->BocSM Boc2O, TEA (Selectivity Control) Final Product: 1-(2-methoxyethyl)piperidin-3-amine SM->Final Direct Alkylation (Low Yield) Poly Byproducts: Poly-alkylated species SM->Poly Over-alkylation Alk_Int Intermediate: 1-alkyl-3-(Boc-amino)piperidine BocSM->Alk_Int R-Br, K2CO3, ACN 60°C Alk_Int->Final TFA/DCM (Deprotection)

Figure 2: Reaction pathway comparison. Protocol A (Solid lines) avoids the "Poly-alkylated" sink.

Analytical Quality Control

Expected Data for 1-(2-methoxyethyl)piperidin-3-amine:

  • LCMS: ESI+ [M+H] m/z = 159.15 (Calc: 158.14).

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.50 (t, 2H, 
      
      
      
      )
    • 
       3.35 (s, 3H, 
      
      
      
      )
    • 
       2.80-2.90 (m, 2H, Ring 
      
      
      
      )
    • 
       2.55 (t, 2H, 
      
      
      
      -ethyl)
    • 
       1.90-2.10 (m, Multiplets, Ring protons)
      
    • 
       1.50-1.70 (m, Multiplets, Ring protons)
      

Troubleshooting Guide:

  • Problem: Low Yield in Step 2.

    • Solution: Ensure reagents are dry.[5][6] Water kills the alkylation by solvating the carbonate base. Add 4Å Molecular Sieves.

  • Problem: Product stuck in aqueous layer during workup.

    • Solution: The diamine product is very polar. Saturate the aqueous layer with NaCl (salting out) and use DCM:Isopropanol (3:1) for extraction.[6]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amine nucleophilicity and pKa values).
  • Anbarasan, P., et al. (2011). "Functionalization of Piperidines." Journal of the American Chemical Society.[3] (Context on piperidine reactivity).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80602, 2-Bromoethyl methyl ether. (Safety and Physical Data).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Finkelstein conditions in heterocyclic synthesis).
  • BenchChem. (2023). "Common challenges in working with piperidine-based compounds." (Practical troubleshooting for piperidine alkaloids).

Sources

Using 1-(2-Methoxyethyl)piperidin-3-amine as a nucleophile in SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency SNAr Coupling of 1-(2-Methoxyethyl)piperidin-3-amine

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, 1-(2-Methoxyethyl)piperidin-3-amine represents a high-value building block, particularly for optimizing physicochemical properties in kinase inhibitors and GPCR ligands.[1]

The scaffold offers a dual advantage:

  • Solubility Enhancement: The ether tail (methoxyethyl) disrupts crystal packing and increases aqueous solubility compared to simple alkyl chains.[1]

  • Vector Control: The chiral center at C3 allows for precise vector projection of the piperidine ring into solvent-exposed pockets, while the basic nitrogen at position 1 (N1) can engage in salt bridges or hydrogen bonding.

This guide details the protocol for utilizing this amine as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. We focus on achieving high regioselectivity for the primary amine over potential side reactions and managing the workup of this polar, amphiphilic intermediate.

Chemical Profile & Reactivity

Before initiating synthesis, it is critical to understand the nucleophilic hierarchy of the molecule.

PropertyData
IUPAC Name 1-(2-Methoxyethyl)piperidin-3-amine
CAS Number 139122-29-3
Molecular Weight 158.24 g/mol
Appearance Colorless to light yellow liquid
pKa (Calculated) ~10.1 (C3-NH₂), ~8.5 (N1-tertiary)
Solubility Miscible in water, MeOH, DCM; soluble in DMF/DMSO
Hazards Corrosive, Irritant (Skin/Eyes)
Mechanistic Insight: Nucleophilic Hierarchy

The molecule contains two nitrogen centers. In an SNAr context, the primary amine at C3 is the exclusive reactive species for forming stable neutral products.

  • C3-NH₂ (Primary): High nucleophilicity, moderate steric hindrance.[1] Attacks the electrophile to form a stable aniline-like bond after proton loss.

  • N1 (Tertiary): Although basic, it is sterically encumbered and already trisubstituted.[1] Attack at the electrophile would result in a quaternary ammonium salt, which is generally unstable under SNAr conditions and reversible.

Key Consideration: The N1 tertiary amine acts as an internal base or proton shuttle, potentially accelerating the reaction but also complicating acidic workups due to its buffering capacity.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the SNAr pathway, highlighting the formation of the Meisenheimer complex and the exclusion of the tertiary amine from the final product.

SNAr_Mechanism cluster_selectivity Selectivity Check Substrate Aryl Halide (Ar-X) Transition Meisenheimer Complex Substrate->Transition Nucleophilic Attack (C3-NH2) Nucleophile 1-(2-Methoxyethyl) piperidin-3-amine Nucleophile->Transition Product Substituted Product Transition->Product Elimination of X⁻ Re-aromatization Byproduct HX (Salt) Transition->Byproduct N1_Attack N1 Attack (Tertiary Amine) Quat_Salt Quaternary Salt (Unstable) N1_Attack->Quat_Salt Reversible

Figure 1: Mechanism of SNAr reaction. The primary amine (C3) attacks the electron-deficient ring to form the Meisenheimer complex. The tertiary amine (N1) is non-productive for substitution.

Standard Operating Protocol (SOP)

This protocol is optimized for coupling with activated heteroaryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

Materials
  • Electrophile: 1.0 equiv (e.g., 4-chloro-7-azaindole).[1]

  • Nucleophile: 1-(2-Methoxyethyl)piperidin-3-amine (1.2 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv) or K₂CO₃ (2.0 equiv).[1]

  • Solvent: DMSO (anhydrous) or NMP.[1] Note: DMF can be used but DMSO often accelerates SNAr rates.[1]

Step-by-Step Procedure
  • Preparation:

    • Weigh the electrophile (1.0 equiv) into a reaction vial equipped with a magnetic stir bar.

    • Add DMSO (concentration ~0.2 M to 0.5 M). High concentration is preferred for SNAr to drive kinetics.

    • Add Base (DIPEA, 2.5 equiv). Author's Note: Inorganic bases like K₂CO₃ are effective but require vigorous stirring due to heterogeneity.

  • Nucleophile Addition:

    • Add 1-(2-Methoxyethyl)piperidin-3-amine (1.2 equiv) dropwise.

    • Observation: A slight exotherm may occur.[1][2]

  • Reaction:

    • Heat the mixture to 80–100 °C .

    • Monitor by LCMS at 1-hour intervals.

    • Endpoint: Look for the disappearance of the aryl halide and formation of the M+1 product mass. The tertiary amine of the starting material may cause peak tailing in acidic mobile phases.

  • Workup (Critical Step):

    • Challenge: The product contains a basic piperidine and a polar ether tail, making it amphiphilic.[1] It may not extract well into non-polar solvents like Hexane/EtOAc.[1]

    • Method A (Precipitation): Pour the reaction mixture into ice-water (10x volume).[1] If a solid forms, filter and wash with water.[1]

    • Method B (Extraction): Dilute with EtOAc.[1] Wash with saturated NaHCO₃ (not brine initially, to avoid salting out the organic impurities). Back-extract the aqueous layer with DCM/Isopropanol (3:1) if the yield is low.

    • Method C (SCX Catch-and-Release): For small scale (<100 mg), load the reaction mixture (diluted in MeOH) onto a SCX (Strong Cation Exchange) cartridge.[1] Wash with MeOH (removes DMSO/impurities), then elute with 2M NH₃ in MeOH.[1]

  • Purification:

    • Flash Chromatography: Use a DCM:MeOH:NH₄OH gradient (e.g., 90:10:1).[1] The ammonia is essential to prevent the piperidine from streaking on silica.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Deactivated ElectrophileSwitch solvent to NMP; increase temp to 120°C; use Microwave irradiation (140°C, 30 min).
Impurity Formation Hydrolysis of HalideEnsure anhydrous solvent; reduce hygroscopic bases (use Cs₂CO₃ or molecular sieves).[1]
Product Loss in Aqueous High Polarity (LogD < 1)Use "Salting out" extraction (saturate aq.[1] layer with NaCl); use DCM/iPrOH (3:1) for extraction.[1]
Regioselectivity Issues Multiple Leaving GroupsConduct reaction at 0°C initially; add nucleophile strictly stoichiometrically (1.0 equiv).
Solvent & Leaving Group Effects
  • Leaving Group: F >> Cl > Br.[1][3] If the reaction is sluggish with a chloride, switch to the fluoride analog if commercially available. The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex).

  • Solvent: DMSO > NMP > DMF > MeCN.[1] DMSO is superior for stabilizing the charged intermediate.

Safety & Handling

  • Corrosivity: 1-(2-Methoxyethyl)piperidin-3-amine is corrosive.[1] Wear chemical-resistant gloves (Nitrile > 0.11mm) and eye protection.

  • Inhalation: Use a fume hood.[1] Amines can cause respiratory sensitization.

  • Waste: Dispose of aqueous streams containing this amine as basic organic waste.[1] Do not mix with acidic waste streams without neutralization to prevent heat generation.

References

  • Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chem. Rev.[1]1951 , 49, 273–412.[1] Link

  • Piperidine Scaffolds in Drug Design: Watson, P. S.; Jiang, B.; Scott, B. "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines."[1] Org.[1][3] Lett.2000 , 2, 3679–3681.[1] Link

  • SNAr Reactivity of Amines: Rohrbach, S.; Smith, A. J.; Pang, J. H.; Poole, D. L.; Tuttle, T.; Chiba, S.; Murphy, J. A.[1] "Concerted Nucleophilic Aromatic Substitutions." Angew. Chem. Int. Ed.2019 , 58, 16368–16388.[1] Link

  • General SNAr Protocols: "Nucleophilic Aromatic Substitution (SNAr) Reaction Guide." MilliporeSigma Application Notes. Link

Sources

Application Notes and Protocols for the Synthesis of 1-(2-Methoxyethyl)piperidin-3-amine Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride salt, a valuable building block in contemporary drug discovery and development. The piperidine ring is a foundational scaffold in numerous pharmaceuticals, and functionalized derivatives are of high interest.[1][2] This guide presents a robust, multi-step protocol starting from a commercially available protected piperidine derivative. We delve into the rationale behind the chosen synthetic strategy, offering detailed, step-by-step instructions and critical insights into reaction monitoring, purification, and analytical validation. The protocols are designed for researchers in medicinal chemistry and process development, ensuring reproducibility and high purity of the final compound.

Strategic Overview: The Synthetic Rationale

The synthesis of 1-(2-Methoxyethyl)piperidin-3-amine requires the selective functionalization of a piperidine ring at two distinct nitrogen atoms. A primary amine is required at the C-3 position, and a tertiary amine, resulting from N-alkylation with a methoxyethyl group, is at the N-1 position.

Two primary retrosynthetic pathways were considered:

  • Pathway A (Direct Alkylation): This approach would involve the direct N-alkylation of piperidin-3-amine. However, this strategy presents a significant chemoselectivity challenge. The starting material contains two nucleophilic nitrogen atoms (a primary and a secondary amine), which would compete for the alkylating agent, leading to a mixture of N1-alkylated, N3-alkylated, and potentially N1,N3-dialkylated products, complicating purification and reducing yield.

  • Pathway B (Protected Intermediate Strategy): A more controlled and efficient approach involves using a starting material where one of the amine functionalities is temporarily masked with a protecting group. By starting with (R)- or (S)-3-(Boc-amino)piperidine, the primary amine at C-3 is protected as a tert-butoxycarbonyl (Boc) carbamate. This allows for the selective alkylation of the secondary ring nitrogen. The subsequent removal of the acid-labile Boc group reveals the primary amine, yielding the desired diamine product.

This guide details the execution of Pathway B , which offers superior control, higher yields, and a more straightforward purification process. The final free base is then converted to its dihydrochloride salt to improve its stability, crystallinity, and aqueous solubility, which are highly desirable properties for pharmaceutical intermediates.[3]

dot

Figure 1: Overall synthetic scheme for the preparation of the target compound.

Materials and Reagents

Proper preparation begins with high-quality materials. Ensure all reagents are of the specified grade and that solvents are anhydrous where noted.

Reagent/SolventCAS NumberMolecular Wt.Recommended GradeNotes
(R/S)-3-(Boc-amino)piperidine188370-93-6200.28>97%Starting material.
2-Bromoethyl methyl ether6482-24-2138.99>98%Alkylating agent. Corrosive and lachrymator.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, >99%Base. Must be finely powdered and dry.
Acetonitrile (ACN)75-05-841.05Anhydrous, >99.8%Reaction solvent.
Dichloromethane (DCM)75-09-284.93ACS Grade, >99.5%Solvent for extraction and deprotection.
4 M HCl in 1,4-Dioxane30374-45-136.46Reagent GradeDeprotection and salt formation agent.
Diethyl Ether (Et₂O)60-29-774.12AnhydrousUsed for product precipitation.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying agent.
Deionized Water7732-18-518.02ASTM Type IIUsed in aqueous work-up.
Brine (Saturated NaCl)7647-14-558.44N/AUsed in aqueous work-up.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of 3-(Boc-amino)piperidine (Step 1)

This protocol describes the nucleophilic substitution reaction to introduce the 2-methoxyethyl group onto the piperidine nitrogen. The choice of potassium carbonate as the base is critical; it is strong enough to act as a proton scavenger for the HCl generated in situ but is not nucleophilic and is easily removed by filtration.[4]

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(Boc-amino)piperidine (10.0 g, 50.0 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (100 mL) to dissolve the starting material.

  • Add finely powdered anhydrous potassium carbonate (13.8 g, 100.0 mmol, 2.0 equiv.). Stir the suspension vigorously.

  • Add 2-bromoethyl methyl ether (7.6 g, 55.0 mmol, 1.1 equiv.) dropwise to the suspension at room temperature over 10 minutes.

  • Heat the reaction mixture to 80°C (oil bath temperature) and maintain vigorous stirring under a nitrogen atmosphere for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Eluent: 5% Methanol in Dichloromethane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Work-up: Dissolve the crude oil in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-(2-Methoxyethyl)-3-(Boc-amino)piperidine, typically as a pale yellow oil. The product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation (Step 2)

This step utilizes a strong acid to cleave the Boc protecting group. Using a solution of HCl in dioxane provides the acid for both the deprotection and the subsequent formation of the dihydrochloride salt in a one-pot procedure. The formation of a salt is a common strategy to improve the stability and handling of amines.[3][5]

Procedure:

  • Dissolve the crude 1-(2-Methoxyethyl)-3-(Boc-amino)piperidine (approx. 50.0 mmol) from the previous step in dichloromethane (50 mL) in a 250 mL round-bottom flask with magnetic stirring.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol, 4.0 equiv.) to the stirred solution. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, a precipitate of the dihydrochloride salt will likely have formed. Add anhydrous diethyl ether (100 mL) to the reaction mixture to further precipitate the product.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities and residual solvent.

  • Dry the white to off-white solid product under high vacuum at 40-50°C for 12 hours to a constant weight.

dot

Workflow A 1. Setup Reaction (Boc-Piperidine, K₂CO₃, ACN) B 2. Add Alkylating Agent (2-Bromoethyl methyl ether) A->B C 3. Heat & Stir (80°C, 12-16h) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Cool & Filter (Remove K₂CO₃) D->E If complete F 6. Concentrate (Rotary Evaporator) E->F G 7. Aqueous Work-up (DCM, H₂O, Brine) F->G H 8. Dry & Concentrate (Crude Protected Amine) G->H I 9. Dissolve in DCM (Cool to 0°C) H->I J 10. Add HCl in Dioxane (Deprotection & Salt Formation) I->J K 11. Stir at RT (3-4h) J->K L 12. Precipitate with Ether K->L M 13. Filter & Wash Solid L->M N 14. Dry Under Vacuum (Final Product) M->N

Figure 2: Step-by-step experimental workflow diagram.

Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization is mandatory.

AnalysisExpected Results for 1-(2-Methoxyethyl)piperidin-3-amine Dihydrochloride
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally (expected >200°C with decomposition)
¹H NMR (400 MHz, D₂O) δ ppm: Signals corresponding to the methoxy group (~3.40 s, 3H), ethyl protons, and piperidine ring protons. The chemical shifts will be downfield due to protonation.
¹³C NMR (100 MHz, D₂O) δ ppm: Resonances for all unique carbon atoms in the structure.
Mass Spec (ESI+) Calculated for C₈H₁₉N₂O⁺ [M+H]⁺ (free base): 159.15. Found: ~159.2.
Purity (HPLC) >98% (by area percentage at a suitable wavelength, e.g., 210 nm)

Safety and Handling

All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Bromoethyl methyl ether: Is a corrosive lachrymator and potential alkylating agent. Handle with extreme care and avoid inhalation or skin contact.

  • Piperidine Derivatives: Can be corrosive and irritating. Avoid direct contact.[6][7] The final product is a dihydrochloride salt of a diamine and should be handled as a corrosive solid.

  • 4 M HCl in Dioxane: Is highly corrosive and releases HCl gas. The deprotection step generates CO₂ gas. Ensure the reaction is well-ventilated and not sealed.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[8]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete N-Alkylation Reaction (Step 1) 1. Inactive K₂CO₃ (not anhydrous).2. Insufficient reaction time or temperature.3. Degradation of the alkylating agent.1. Use freshly opened or oven-dried, finely powdered K₂CO₃.2. Extend reaction time to 24h and ensure the internal temperature reaches 80°C.3. Use fresh 2-bromoethyl methyl ether.
Formation of Side Products Over-alkylation or side reactions.This protocol is designed to be selective. If issues persist, consider purification by column chromatography before the deprotection step.
Low Yield of Precipitated Salt (Step 2) 1. Product is partially soluble in the ether/DCM mixture.2. Insufficient HCl was used for complete salt formation.1. Increase the volume of diethyl ether added or cool the slurry to 0°C before filtration.2. Ensure at least 4 equivalents of HCl are used.
Product is an Oil or Gummy Solid Presence of residual solvent or impurities.1. Ensure the product is thoroughly washed with cold diethyl ether.2. Dry the product under high vacuum at an elevated temperature (e.g., 50°C) for an extended period.

References

  • Hydrochloride - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]

  • Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? (n.d.). Retrieved February 14, 2026, from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Praliyev, K. D., et al. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem. Retrieved from [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). PMC. Retrieved from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. Retrieved from [Link]

  • Synthesis of piperidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

  • Reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Buchwald-Hartwig amination using hindered primary piperidine amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Arylation of Hindered Primary Piperidine Amines

Executive Summary & Scientific Rationale

The Buchwald-Hartwig amination of sterically hindered primary amines—specifically 4-aminopiperidine derivatives possessing


-branching or bulky ring substituents (e.g., 2,2,6,6-tetramethylpiperidin-4-amine)—presents a unique kinetic challenge. Unlike simple anilines or unhindered alkyl amines, these substrates suffer from retarded rates of amine binding to the oxidative addition complex (

) and sluggish deprotonation/reductive elimination sequences.

This protocol details a high-yielding methodology using Fourth-Generation (G4) Palladacycle Pre-catalysts . The causality of this approach rests on three mechanistic pillars:

  • Ligand Architecture: The use of BrettPhos provides a deep, protective binding pocket that accommodates the steric bulk of the piperidine scaffold while strictly enforcing monoarylation.

  • Pre-catalyst Activation: G4 precatalysts ensure the immediate release of the active

    
     species at temperatures 
    
    
    
    C, preventing the induction periods and catalyst decomposition often seen with
    
    
    or
    
    
    in the presence of hindered nucleophiles.
  • Base-Solvent Synergy: The utilization of LHMDS or NaOtBu in ethereal solvents drives the equilibrium toward the amido-palladium complex, the critical precursor to the rate-limiting reductive elimination step.

Critical Parameter Optimization

Ligand Selection: The Steric Decision Matrix

For primary amines on hindered piperidine rings, the competition is between BrettPhos and RuPhos.

  • BrettPhos: The primary recommendation. Its methoxy group facilitates oxidative addition, while its bulk prevents bis-arylation. It is electronically tuned for primary amines.

  • RuPhos: Typically reserved for secondary amines. However, if the primary amine is extremely hindered (acting pseudo-secondary), RuPhos can be a backup, though it risks lower yields due to instability with primary substrates.

Base Effects
  • Weak Bases (

    
    , 
    
    
    
    ):
    Generally ineffective for this substrate class due to poor solubility and insufficient basicity to deprotonate the bulky amine-Pd complex.
  • Strong Bases (

    
    , 
    
    
    
    ):
    Required. LHMDS (Lithium bis(trimethylsilyl)amide) is particularly effective for substrates prone to catalyst poisoning, as the soluble Li-halide byproducts are less inhibitory than insoluble salts.

Experimental Protocol

Standard Operating Procedure (SOP)

Target Reaction: Coupling of 4-amino-2,2,6,6-tetramethylpiperidine (1.2 equiv) with 4-bromoanisole (1.0 equiv).

Materials:

  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich #901220) - 1.0 - 2.0 mol%

  • Substrate: Aryl Halide (1.0 mmol)

  • Nucleophile: Hindered Primary Piperidine Amine (1.2 - 1.4 mmol)

  • Base: NaOtBu (1.4 mmol) or LHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol

Step-by-Step Workflow:

  • Vessel Preparation: Flame-dry a 2-dram vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition:

    • Inside a glovebox (recommended) or under positive inert pressure, add the Aryl Halide (if solid, 1.0 equiv), Amine (if solid, 1.2 equiv), Base (NaOtBu, 1.4 equiv), and BrettPhos Pd G4 (0.01 - 0.02 equiv).

    • Note on Causality: Adding the G4 precatalyst as a solid prevents the stoichiometry errors common when weighing sub-milligram amounts of free ligand and Pd sources separately.

  • Solvent & Liquids:

    • Seal the vessel with a septum cap (PTFE-lined).

    • Inject 1,4-Dioxane (Concentration: 0.2 M with respect to halide).

    • If the amine or halide is liquid, add them now via microliter syringe.

  • Reaction:

    • Place in a pre-heated block at 90°C . Stir vigorously (800+ RPM).

    • Time: 2–12 hours. Monitor via LC-MS.

    • Endpoint: Consumption of aryl halide.[1]

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc (5 mL).

    • Filter through a small pad of Celite/Silica to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (DCM/MeOH/NH4OH gradient is typical for polar piperidines).

Data Summary & Troubleshooting

Table 1: Optimization Screening Data (Representative)

EntryCatalyst (2 mol%)LigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)2BrettPhosK2CO3Toluene100<10Base too weak; poor conversion.
2Pd2(dba)3BrettPhosNaOtBuDioxane10065Induction period observed; variable yield.
3BrettPhos Pd G4 - NaOtBu Dioxane 90 94 Optimal conditions. Clean monoarylation.
4RuPhos Pd G4-NaOtBuDioxane9072Significant bis-arylation observed.
5BrettPhos Pd G4-LHMDSTHF6588Good for base-sensitive substrates.

Troubleshooting Guide:

  • Problem: Low conversion of Aryl Chloride.

    • Solution: Switch solvent to t-Amyl Alcohol and increase temp to 110°C. The higher boiling point and polarity stabilize the transition state.

  • Problem: Protodehalogenation (Reduction of Ar-X to Ar-H).

    • Solution: This indicates the amine is not binding fast enough. Increase amine equivalents to 1.5x or switch to LHMDS to speed up the deprotonation step.

Visualizations

Figure 1: Mechanistic Pathway & Steric Bottleneck

Caption: The catalytic cycle highlights the critical "Amine Binding" step (Node C), which is the kinetic bottleneck for hindered piperidines. G4 Pre-catalysts bypass the activation energy required at Node A.

BuchwaldMechanism PreCat Pd G4 Pre-catalyst LPd0 L-Pd(0) Active Species PreCat->LPd0 Activation (< 1 min) OxAdd Oxidative Addition [L-Pd(Ar)X] LPd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind + Hindered Piperidine Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu/LHMDS RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->LPd0 Regeneration

Figure 2: Ligand Selection Decision Tree

Caption: Logic flow for selecting the correct Buchwald ligand based on amine class and steric hindrance.

LigandSelection Start Start: Select Amine Type Type Is the Amine Primary or Secondary? Start->Type Primary Primary (-NH2) Type->Primary Secondary Secondary (-NHR) Type->Secondary Hindrance Is the alpha-carbon hindered? Primary->Hindrance RuPhos USE: RuPhos Pd G4 (Best for Secondary) Secondary->RuPhos BrettPhos USE: BrettPhos Pd G4 (Best for Monoarylation) Hindrance->BrettPhos No/Moderate (e.g., n-butyl) Hindrance->BrettPhos High (e.g., 4-amino-TMP) AdBrett USE: AdBrettPhos Pd G3 (Extreme Hindrance) Hindrance->AdBrett Extreme (e.g., t-Butyl amine)

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines.[3][4] Journal of the American Chemical Society.[5] [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[6][5][7] [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][6][3][4][5][7][8][9][10] Chemical Reviews. [Link]

Sources

One-Pot Synthesis of N-Substituted 3-Aminopiperidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to serve as a versatile, three-dimensional building block that can effectively probe biological space and engage with therapeutic targets. The N-substituted 3-aminopiperidine framework, in particular, is a cornerstone of many dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic agents. The development of efficient and scalable synthetic routes to this vital scaffold is therefore of paramount importance to researchers in the pharmaceutical industry.

This technical guide provides an in-depth exploration of one-pot synthetic strategies for the preparation of N-substituted 3-aminopiperidines. By combining multiple reaction steps into a single, streamlined operation, these methods offer significant advantages in terms of time, resource, and cost-efficiency over traditional multi-step approaches. We will delve into the mechanistic rationale behind these elegant synthetic transformations and provide detailed, actionable protocols for their implementation in a research setting.

Strategic Approaches to One-Pot Synthesis

The efficient construction of N-substituted 3-aminopiperidines in a single pot can be achieved through several distinct strategic disconnections. This guide will focus on three robust and versatile methods:

  • Tandem Hydrogenation and Reductive Amination of 3-Aminopyridine: This approach leverages a readily available starting material and combines two powerful catalytic transformations to build the saturated heterocyclic core and install the desired N-substituent in a sequential, one-pot manner.

  • One-Pot Intramolecular Cyclization of Acyclic Precursors: By designing a linear substrate with appropriately positioned functional groups, a cascade of reactions, including cyclization and functional group manipulation, can be triggered to form the target piperidine ring in a single operation.

  • Biocatalytic One-Pot Cascade: Harnessing the exquisite selectivity of enzymes, this cutting-edge approach enables the stereoselective synthesis of protected 3-aminopiperidines from simple, renewable starting materials in an environmentally benign, one-pot process.

Strategy 1: Tandem Catalytic Hydrogenation and Reductive Amination

This strategy is arguably one of the most direct routes, starting from the aromatic precursor, 3-aminopyridine. The core concept is to first reduce the pyridine ring to a piperidine and then, in the same pot, effect a reductive amination between the newly formed secondary amine of the piperidine ring and an aldehyde or ketone to install the N-substituent.

Mechanistic Rationale

The process unfolds in two distinct, yet compatible, catalytic cycles. The initial hydrogenation of 3-aminopyridine is typically catalyzed by a heterogeneous platinum or rhodium catalyst under a hydrogen atmosphere. This reaction proceeds via the saturation of the aromatic ring to yield 3-aminopiperidine.

Upon completion of the hydrogenation, the reaction environment is transitioned to facilitate the reductive amination. An aldehyde or ketone is introduced, which condenses with the secondary amine of the 3-aminopiperidine to form an iminium ion intermediate. A reducing agent, often a borohydride species, is then added to reduce the iminium ion to the final N-substituted 3-aminopiperidine product. The choice of a milder reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion in the presence of the added carbonyl compound.

Tandem_Hydrogenation_Reductive_Amination cluster_0 One-Pot Reaction Vessel Start 3-Aminopyridine H2_Catalyst H₂, PtO₂ or Rh/C Piperidine 3-Aminopiperidine Aldehyde RCHO (Aldehyde) Iminium Iminium Ion Intermediate Reducer NaBH(OAc)₃ Product N-Substituted 3-Aminopiperidine H2_Catalyst->Piperidine Step 1: Hydrogenation Aldehyde->Iminium Step 2: Iminium Formation Reducer->Product Step 3: Reduction caption Tandem Hydrogenation and Reductive Amination Workflow.

Caption: Tandem Hydrogenation and Reductive Amination Workflow.

Experimental Protocol: One-Pot Synthesis of N-Benzyl-3-aminopiperidine

Materials:

  • 3-Aminopyridine

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (anhydrous)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrogen gas supply

Procedure:

  • To a high-pressure reaction vessel, add 3-aminopyridine (1.0 eq) and platinum(IV) oxide (0.05 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add anhydrous ethanol to dissolve the 3-aminopyridine.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • To the reaction mixture, add benzaldehyde (1.2 eq) and anhydrous dichloromethane.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-3-aminopiperidine.

ParameterValueReference
Catalyst (Hydrogenation) Platinum(IV) oxide[General Hydrogenation Protocols]
Hydrogen Pressure 50 psi[General Hydrogenation Protocols]
Reducing Agent Sodium triacetoxyborohydride[Reductive Amination Protocols]
Typical Yield 60-75%[Estimated based on similar transformations]

Strategy 2: One-Pot Intramolecular Cyclization of Halogenated Amides

This powerful strategy constructs the piperidine ring from an acyclic precursor in a tandem sequence of amide activation, reduction, and intramolecular nucleophilic substitution.[1] This method is particularly attractive as it avoids the use of expensive metal catalysts and proceeds under mild conditions.

Mechanistic Rationale

The reaction commences with the activation of a halogenated amide using an activating agent such as triflic anhydride (Tf₂O). This generates a highly reactive nitrilium ion intermediate. A reducing agent, typically sodium borohydride, then reduces the nitrilium ion to a secondary amine. The final step is an intramolecular nucleophilic substitution, where the newly formed amine attacks the alkyl halide at the other end of the molecule, closing the ring to form the N-substituted piperidine. The entire sequence occurs in a single pot, making it a highly efficient process.[1]

Intramolecular_Cyclization cluster_1 One-Pot Reaction Vessel Start Halogenated Amide Activator Tf₂O Nitrilium Nitrilium Ion Reducer NaBH₄ Amine_Intermediate Halogenated Secondary Amine Product N-Substituted Piperidine Amine_Intermediate->Product Step 3: Intramolecular Cyclization Activator->Nitrilium Step 1: Amide Activation Reducer->Amine_Intermediate Step 2: Reduction caption One-Pot Synthesis via Halogenated Amide Cyclization.

Caption: One-Pot Synthesis via Halogenated Amide Cyclization.

Experimental Protocol: One-Pot Synthesis of N-Phenethylpiperidine from N-phenethyl-5-chloropentanamide

Materials:

  • N-phenethyl-5-chloropentanamide

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2-Fluoropyridine

  • Dichloromethane (DCM, anhydrous)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-phenethyl-5-chloropentanamide (1.0 eq) in anhydrous dichloromethane in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C.

  • Add 2-fluoropyridine (1.2 eq) followed by the dropwise addition of triflic anhydride (1.1 eq).

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add anhydrous methanol, followed by the portion-wise addition of sodium borohydride (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the N-phenethylpiperidine product.

ParameterValueReference
Amide Activator Triflic anhydride (Tf₂O)[1]
Base 2-Fluoropyridine[1]
Reducing Agent Sodium borohydride (NaBH₄)[1]
Typical Yield 70-85%[1]

Strategy 3: One-Pot Biocatalytic Cascade for Protected 3-Aminopiperidines

This innovative approach utilizes a multi-enzyme cascade to produce enantiomerically pure, protected 3-aminopiperidines from amino alcohol precursors. This method is a prime example of green chemistry, operating under ambient conditions in aqueous media.

Mechanistic Rationale

The enzymatic cascade begins with the oxidation of an N-Cbz-protected amino alcohol by a galactose oxidase (GOase) enzyme to the corresponding amino aldehyde. This aldehyde spontaneously cyclizes to form a cyclic imine intermediate. In the final step, an imine reductase (IRED) enzyme, using a suitable cofactor, reduces the cyclic imine to the desired enantiopure N-Cbz-protected 3-aminopiperidine. The entire transformation occurs in a single pot, and by carefully selecting the enzymes, high stereoselectivity can be achieved.

Biocatalytic_Cascade cluster_2 One-Pot Bioreactor Start N-Cbz-amino alcohol GOase Galactose Oxidase (GOase) Aldehyde Amino aldehyde Imine Cyclic Imine Aldehyde->Imine Step 2: Spontaneous Cyclization IRED Imine Reductase (IRED) Product Enantiopure N-Cbz-3-aminopiperidine GOase->Aldehyde Step 1: Oxidation IRED->Product Step 3: Stereoselective Reduction caption One-Pot Enzymatic Cascade for 3-Aminopiperidine Synthesis.

Caption: One-Pot Enzymatic Cascade for 3-Aminopiperidine Synthesis.

Experimental Protocol: One-Pot Enzymatic Synthesis of L-3-N-Cbz-aminopiperidine

Materials:

  • N-Cbz-protected L-ornithinol

  • Galactose oxidase (GOase) variant

  • Imine reductase (IRED) variant

  • Sodium phosphate buffer (pH 7.5)

  • Cofactors for IRED (e.g., NADH or a regeneration system)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of N-Cbz-protected L-ornithinol in sodium phosphate buffer (pH 7.5).

  • Add the GOase and IRED enzymes to the reaction mixture.

  • If required, add the necessary cofactors for the IRED.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 16-24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-FID or LC-MS).

  • Upon completion, quench the reaction, typically by adjusting the pH or by adding an organic solvent.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product using standard techniques such as column chromatography to yield the enantiopure L-3-N-Cbz-aminopiperidine.

ParameterValueReference
Enzymes Galactose oxidase and Imine reductase
Reaction Medium Aqueous buffer (e.g., NaPi, pH 7.5)
Temperature Typically 30 °C
Isolated Yield Up to 54%

Conclusion

The one-pot synthesis of N-substituted 3-aminopiperidines represents a significant advancement in synthetic efficiency, offering researchers in drug discovery and development powerful tools to accelerate their programs. The strategies outlined in this guide, from tandem catalysis and intramolecular cyclizations to innovative biocatalytic cascades, provide a range of options to suit different synthetic needs and substrate requirements. By understanding the underlying principles and leveraging the detailed protocols provided, scientists can confidently and efficiently access this critical class of molecules, paving the way for the discovery of next-generation therapeutics.

References

Sources

Application Notes and Protocols: Synthesis of Novel Urea Derivatives via Reaction of 1-(2-Methoxyethyl)piperidin-3-amine with Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine-Urea Scaffolds in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and synthetic drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. When combined with a urea functional group, the resulting piperidine-urea derivatives exhibit a remarkable capacity for forming multiple hydrogen bonds, a critical feature for high-affinity binding to protein targets.[2] This unique combination has led to the development of a wide array of therapeutic agents, including inhibitors for enzymes like soluble epoxide hydrolase and Factor Xa, as well as compounds with neuroprotective properties.[3][4][5]

This application note provides a comprehensive guide to the synthesis of novel urea derivatives through the reaction of 1-(2-methoxyethyl)piperidin-3-amine with a variety of isocyanates. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss the critical experimental parameters that ensure a successful and efficient synthesis. The methodologies outlined herein are designed to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing a robust framework for the generation of diverse chemical libraries based on the 1-(2-methoxyethyl)piperidin-3-amine scaffold.

Reaction Mechanism and Rationale

The formation of a urea derivative from the reaction of an amine with an isocyanate is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.[6] This initial attack results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable urea product.

The reaction is typically fast and proceeds readily under mild conditions, often at room temperature, without the need for a catalyst. The choice of solvent is crucial and is generally a polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), which can effectively solvate the reactants and intermediates.

Diagram 1: General Reaction Mechanism

A visual representation of the nucleophilic addition of an amine to an isocyanate.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R-NH₂ (1-(2-Methoxyethyl)piperidin-3-amine) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isocyanate R'-N=C=O (Isocyanate) Isocyanate->Intermediate Urea R-NH-C(=O)-NH-R' (Urea Derivative) Intermediate->Urea Proton Transfer G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Amine in Solvent B Add Isocyanate Solution A->B C Stir at Room Temperature B->C D Quench with NaHCO₃ C->D E Extract with DCM D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Sources

Troubleshooting & Optimization

Preventing over-alkylation of piperidin-3-amine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation & Regioselectivity Issues in Piperidin-3-amine

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 14, 2026[1]

Executive Summary

Synthesizing derivatives of piperidin-3-amine presents a classic "chemoselectivity crisis." You are dealing with a molecule containing two nucleophilic nitrogen centers:

  • Ring Nitrogen (Secondary): Sterically hindered but electronically enriched (pKa ~11.0).

  • Exocyclic Nitrogen (Primary): Less hindered but slightly less basic (pKa ~10.0–10.6).

The Problem: Without intervention, alkylating agents will attack the ring nitrogen first (due to higher nucleophilicity) or indiscriminately alkylate both. Furthermore, once the primary amine is mono-alkylated, the resulting secondary amine becomes more nucleophilic than the starting material, leading to rapid over-alkylation (dialkylation/quaternization).[1]

This guide provides the protocols to control regioselectivity and stop the reaction at the mono-alkylated stage.

Part 1: The Decision Matrix (Start Here)

Before mixing reagents, determine your target.[1] Are you alkylating the ring nitrogen or the exocyclic amine?

SynthesisStrategy Start Target Structure? Ring Target: Ring Nitrogen (N-1) Start->Ring Exo Target: Exocyclic Amine (N-3) Start->Exo RingStrat Strategy: Protect Exocyclic Amine Ring->RingStrat ExoStrat Strategy: Protect Ring Nitrogen Exo->ExoStrat RingProt Use: 3-(Boc-amino)piperidine RingStrat->RingProt RingReact Reaction: Standard Alkylation (R-X + Base) RingProt->RingReact ExoProt Use: 1-Boc-piperidin-3-amine ExoStrat->ExoProt ExoChoice Method Selection ExoProt->ExoChoice RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) ExoChoice->RedAm Preferred (High Selectivity) DirectAlk Direct Alkylation (R-X + CsOH) ExoChoice->DirectAlk If Aldehyde Unavailable

Figure 1: Strategic decision tree for selective functionalization of piperidin-3-amine.

Part 2: Troubleshooting Guides & Protocols
Module A: Preventing Over-Alkylation of the Exocyclic Amine

Target: Mono-alkylation of the primary amine (N-3) to a secondary amine.

The Issue: You want R-NH-R', but you get R-N(R')2. The Cause: The product (secondary amine) is more electron-rich than the starting material (primary amine).

Protocol 1: The "Abdel-Magid" Reductive Amination (Gold Standard) This method uses Sodium Triacetoxyborohydride (STAB), which is crucial because it reduces the intermediate iminium ion faster than the aldehyde/ketone, but slowly reduces the neutral imine.

  • Reagents: 1-Boc-piperidin-3-amine (1.0 equiv), Aldehyde (1.0–1.1 equiv), NaBH(OAc)3 (1.4 equiv), AcOH (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF. (DCE is superior for rate).

Step-by-Step:

  • Dissolve amine and aldehyde in DCE.

  • Add Acetic Acid (AcOH). Critical: This catalyzes imine formation.

  • Stir for 30 mins to establish the imine equilibrium.

  • Add NaBH(OAc)3 in one portion.

  • Stir at Room Temp for 2–4 hours. Quench with saturated NaHCO3.

FAQ: Why not use NaBH4?

A: NaBH4 is too aggressive. It reduces the aldehyde to an alcohol (wasting reagent) and reduces the imine indiscriminately. NaBH(OAc)3 is sterically bulky and electron-deficient, making it chemoselective for the protonated iminium ion.

Data Comparison: Reducing Agents

ReagentSelectivityRisk of Over-AlkylationSide Reactions
NaBH(OAc)3 High Low Minimal; tolerates ketones/esters.
NaBH3CNModerateModerateToxic (HCN gas); requires pH control.
NaBH4LowHighReduces aldehydes to alcohols.
H2 / Pd-CLowHighCan deprotect Cbz/Bn groups.
Module B: Direct Alkylation (When Reductive Amination Isn't an Option)

Target: Mono-alkylation using Alkyl Halides (R-X).

The Issue: Alkyl halides are "dumb" electrophiles; they cannot distinguish between the starting amine and the product amine.

Protocol 2: The "Cesium Effect" Cesium bases promote mono-alkylation due to the "naked anion" effect and the specific solubility profile of cesium salts in DMF.

  • Reagents: 1-Boc-piperidin-3-amine (1.0 equiv), Alkyl Bromide (1.0 equiv), CsOH·H2O (1.2 equiv), 4Å Molecular Sieves.[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Activate 4Å molecular sieves in a flame-dried flask.

  • Add DMF and the amine.

  • Add CsOH[2]·H2O. Stir for 30 mins.

  • Add Alkyl Bromide slowly (syringe pump recommended).

  • Stir at RT. Monitor by LCMS.

Mechanism Insight: The large ionic radius of Cesium (Cs+) creates a loose ion pair with the amide anion. This facilitates the first alkylation but, crucially, the steric bulk and solubility dynamics often retard the second alkylation step compared to using NaH or K2CO3.[1]

Module C: Advanced Flow Chemistry (For Scale-Up)

Target: Precise kinetic control.

The Concept: In a batch reactor, the product sits in the soup with the alkylating agent for hours. In a flow reactor, you control the Residence Time (tR) .[3] You can eject the molecule from the reactor before it has a statistical chance to react a second time.

Protocol 3: Microreactor Setup

  • Reactor: T-mixer leading to a coil reactor (PFA tubing).

  • Solvent: Hexafluoroisopropanol (HFIP) or MeOH.

  • Parameters: High flow rate to achieve tR < 1 minute.

Why HFIP? HFIP forms a strong hydrogen-bond network around the newly formed secondary amine, effectively "caging" the lone pair and reducing its nucleophilicity, thereby preventing the second alkylation.[1]

Part 3: Troubleshooting FAQ

Q1: I am seeing 15% dialkylation even with NaBH(OAc)3. What now?

  • Diagnosis: Your imine formation might be slow, or you have excess aldehyde.[1]

  • Fix:

    • Pre-form the imine: Stir amine + aldehyde + MgSO4 (drying agent) for 2 hours before adding the reducing agent.

    • Use a syringe pump to add the aldehyde slowly over 1 hour to the amine/reductant mixture (Inverse Addition).

Q2: My reaction is stuck at 50% conversion.

  • Diagnosis: The iminium ion is not forming, likely due to lack of acid catalysis.[1]

  • Fix: Ensure you added 1.0 equivalent of Acetic Acid. If using a salt form of the amine (e.g., HCl salt), add TEA to free the base, then add AcOH to re-buffer.[1]

Q3: Can I alkylate the ring nitrogen without protecting the primary amine?

  • Answer: Generally, No .[1]

  • Reason: While the ring nitrogen is more basic (pKa ~11 vs ~10), the primary amine is less sterically hindered. You will get a mixture of N-1 alkylation, N-3 alkylation, and bis-alkylation.[1]

  • Solution: Buy 3-(Boc-amino)piperidine . It is commercially available and cheap. Alkylate the ring, then deprotect with TFA/DCM.[1]

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link

  • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][4][5] Organic Letters, 1999, 1(11), 1893–1896.[1][4] Link

  • Cantillo, D., et al. "Selective Monoalkylation of Amines with Light Electrophiles Using a Flow Microreactor System."[1][3] Chemical Communications, 2015, 51, 2570-2573.[1] Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] Wiley-Interscience. (Standard reference for Boc/Cbz strategies). Link

Sources

Removing unreacted 1-(2-Methoxyethyl)piperidin-3-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the removal of unreacted 1-(2-Methoxyethyl)piperidin-3-amine (hereafter referred to as 1-MEPA ) from reaction mixtures. The strategies detailed below prioritize chemoselectivity and operational efficiency, designed for high-value pharmaceutical intermediates where yield loss must be minimized.

Technical Abstract: The Separation Challenge

1-MEPA presents a unique purification challenge due to its dual-basicity and high polarity .

  • Structural Profile: It contains a highly basic primary amine (

    
    ) and a moderately basic tertiary amine (
    
    
    
    -alkyl).
  • Polarity: The methoxyethyl tail increases water solubility, making standard aqueous workups (partitioning) less efficient compared to lipophilic amines.

  • The Conflict: If your product is also basic (e.g., a secondary amine formed via reductive amination or a basic amide), standard acid/base extractions will likely co-extract the impurity.

Module 1: Decision Matrix (Protocol Selection)

Do not apply a "one-size-fits-all" workup. Use this logic flow to select the correct module based on your product's physicochemical properties.

purification_logic Start Start: Analyze Reaction Mixture Q1 Is the Target Product Basic? Start->Q1 NoBasic No (Neutral/Acidic) Q1->NoBasic Amides, Esters, Acids YesBasic Yes (Basic) Q1->YesBasic Amines, Pyridines MethodA Method A: Acidic Wash / SCX (Protonate Impurity) NoBasic->MethodA Q2 Is Target Product a Primary Amine? YesBasic->Q2 NoPrimary No (Sec/Tert Amine or Amide) Q2->NoPrimary Target is Secondary/Tertiary YesPrimary Yes (Primary Amine) Q2->YesPrimary Target is also Primary MethodB Method B: Chemoselective Scavenging (PS-Isocyanate / PS-Benzaldehyde) NoPrimary->MethodB MethodC Method C: Chromatography (HILIC / Amine-Functionalized Silica) YesPrimary->MethodC

Figure 1: Strategic decision tree for selecting the purification method based on the basicity and substitution of the target product.

Module 2: Chemoselective Scavenging (The "Smart" Approach)

Best For: Reactions where the product is a Secondary Amine , Tertiary Amine , or Amide , and the impurity (1-MEPA) is the only Primary amine present.

This method utilizes polymer-supported reagents to covalently bind the unreacted 1-MEPA, allowing the product to be eluted by simple filtration. This avoids aqueous workup entirely.[1]

Protocol A: Isocyanate Scavenging (PS-NCO)
  • Mechanism: The isocyanate resin reacts rapidly with the primary amine of 1-MEPA to form an insoluble urea.

  • Selectivity: High for primary > secondary amines. If your product is a hindered secondary amine, this is often safe. If your product is an amide/tertiary amine, it is 100% safe.

Step-by-Step:

  • Calculate Loading: Determine the excess moles of 1-MEPA remaining (via LCMS/NMR). Use 3.0 equivalents of PS-Isocyanate resin relative to the impurity.

  • Solvent Selection: Dissolve the crude mixture in DCM or THF . Avoid protic solvents (MeOH/EtOH) as they slow the isocyanate reaction.

  • Incubation: Add the resin and shake gently at room temperature for 2–4 hours .

    • Tip: Do not use magnetic stirring bars, as they grind the resin beads, creating fines that clog filters. Use an orbital shaker.

  • Validation: Check supernatant by TLC/LCMS. The 1-MEPA peak should disappear.

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge. Wash the resin cake with DCM (2x volume).

  • Result: The filtrate contains your purified product; the impurity is trapped on the beads.

Protocol B: Benzaldehyde Scavenging (PS-CHO)
  • Mechanism: Forms a Schiff base (imine) selectively with primary amines.

  • Selectivity: Exclusive to Primary Amines. This is the superior choice if your product is a secondary amine, as PS-CHO will not react with secondary amines.

Step-by-Step:

  • Loading: Use 3–5 equivalents of PS-Benzaldehyde resin relative to 1-MEPA.

  • Solvent: DCM containing 1% Acetic Acid (catalyst for imine formation).

  • Incubation: Shake for 4–12 hours (Imine formation is slower than urea formation).

  • Filtration: Filter and wash with DCM.

Module 3: Liquid-Liquid Extraction (The "Partition" Approach)

Best For: Neutral products (Amides, Ureas) where the product is not protonated at pH 4–5.

Since 1-MEPA has a basicity comparable to many secondary amines, simple acid washes often fail if the product is also basic. However, we can exploit the hydrophilicity of the methoxyethyl tail .

Protocol C: The "Copper Wash" Technique

Low-molecular-weight amines like 1-MEPA form water-soluble complexes with Copper(II), sequestering them into the aqueous phase even if they are lipophilic.

Reagents:

  • 10% Aqueous Copper(II) Sulfate (

    
    ) solution.[2]
    

Step-by-Step:

  • Dissolve crude reaction mixture in Ethyl Acetate (DCM works but emulsions are more common).

  • Wash the organic layer with 10%

    
      (1:1 volume ratio).
    
  • Observation: The aqueous layer will turn Deep Blue/Purple (indicating amine-copper complex formation).

  • Repeat the wash until the aqueous layer remains pale blue (no more complexation).

  • Perform a final wash with brine to remove residual copper.

  • Dry organic layer over

    
    .
    

Why this works: 1-MEPA is a bidentate ligand (ether oxygen + amine nitrogen) capable of strong chelation, pulling it aggressively into the aqueous phase.

Module 4: Chromatography (The "Resolution" Approach)

Best For: Difficult separations where Product and Impurity are both primary amines.

Standard C18 (Reverse Phase) is often ineffective because 1-MEPA is too polar and elutes in the void volume or tails significantly.

Recommended Stationary Phase: SCX (Strong Cation Exchange)

Use a "Catch and Release" strategy.

  • Load: Dissolve mixture in MeOH/Water (acidic pH). Load onto SCX cartridge.

  • Wash: Flush with MeOH. Neutral/Acidic impurities wash through.

  • Elute: Flush with 2M Ammonia in Methanol . Both amines will elute.

    • Note: This purifies amines from non-amines but does not separate 1-MEPA from a product amine.

Recommended Stationary Phase: HILIC (Hydrophilic Interaction)

If you must separate 1-MEPA from a product amine:

  • Column: Bare Silica or Amide-HILIC.

  • Mobile Phase: Acetonitrile (High %) / Aqueous Ammonium Formate (Low %).

  • Logic: 1-MEPA is highly polar (methoxyethyl group). In HILIC mode, it will retain longer than less polar product amines, reversing the typical C18 elution order.

Troubleshooting & FAQ

Q: I used PS-Isocyanate, but the impurity is still there.

  • Diagnosis: Did you use a protic solvent (Methanol)?

  • Fix: Methanol competes with the amine for the isocyanate. Switch to DCM, THF, or DMF.

  • Diagnosis 2: Is the resin old? Isocyanate groups hydrolyze to amines over time if exposed to moisture, becoming useless. Verify resin quality by IR (look for strong -N=C=O peak at ~2270 cm⁻¹).

Q: My product is an amide, but it's precipitating with the resin.

  • Diagnosis: Solubility issue.

  • Fix: Ensure the reaction solvent volume is sufficient to keep the product dissolved at room temperature. You can gently warm the scavenging mixture to 35°C, but do not boil.

Q: Can I use an acid wash if my product is a tertiary amine?

  • Analysis: 1-MEPA has a primary amine (

    
    ) and a tertiary amine. Your product is a tertiary amine (
    
    
    
    ).
  • Verdict: No. The

    
     difference is too small (< 1 unit). You cannot selectively protonate 1-MEPA without losing product. Use Method B (PS-Benzaldehyde)  which targets the primary amine functionality specifically, ignoring the 
    
    
    
    similarity.

References

  • Vertex AI Search. (2026). Scavenger resins for removing primary amines in presence of secondary amines. 3

  • University of Rochester. (n.d.). Workup for Removing Amines: Copper Sulfate Method. 2

  • Amerigo Scientific. (n.d.). Scavenger Resins: Applications in Organic Synthesis. 4

  • ECHEMI. (2024). 1-(2-Methoxyethyl)piperidin-3-amine Safety Data Sheet. 5

Sources

Technical Support Center: Amide Coupling with Secondary Piperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the more nuanced challenges in synthetic chemistry: the formation of amide bonds with secondary piperidine amines. This guide is structured to provide direct, actionable advice to researchers, scientists, and drug development professionals. Here, we will dissect common experimental hurdles and provide field-proven solutions to enhance your reaction yields and purity.

Troubleshooting Guide

This section is designed to address the specific, pressing issues you might be facing at the bench.

Q1: My amide coupling reaction with a secondary piperidine has a very low yield. What are the most common causes?

Low yields in these reactions are frequently due to a combination of steric hindrance and the electronic properties of the amine.

  • Steric Hindrance: Secondary piperidines, especially those with substituents on the ring, present a sterically crowded environment around the nitrogen atom. This bulkiness can physically impede the approach of the activated carboxylic acid, slowing down the rate of reaction or preventing it altogether.

  • Reduced Nucleophilicity: While secondary amines are generally good nucleophiles, the specific conformation of the piperidine ring and the electronic effects of any substituents can decrease the nucleophilicity of the nitrogen atom.

  • Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to generate a sufficiently reactive activated species to overcome the steric and electronic barriers of the amine.[1]

  • Side Reactions: Competing side reactions can consume starting materials or the desired product. One common issue with uronium-based reagents like HATU and HBTU is the potential for the excess reagent to react with the free amine, leading to guanidinium byproducts.

  • Poor Solubility: The starting materials or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[2]

Q2: How do I choose the right coupling reagent for a sterically hindered secondary piperidine?

The choice of coupling reagent is critical. For challenging substrates like hindered secondary piperidines, more powerful reagents are often necessary.

Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides like DCC or EDC for these difficult couplings due to their higher reactivity and lower risk of certain side reactions.[2][3]

  • HATU (and its analogues like HCTU): Often the first choice for difficult couplings. The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive OAt-active ester compared to the OBt-ester formed by HBTU.[4][5][6] This increased reactivity is often sufficient to overcome the steric hindrance of secondary piperidines.[7]

  • COMU: A newer generation uronium salt that is often more efficient and soluble than HATU.[8] It can be particularly effective and requires only one equivalent of base.[8][9]

  • T3P® (Propanephosphonic Acid Anhydride): An excellent choice for sterically hindered substrates.[3] T3P is known for its high efficiency, low toxicity, and the formation of water-soluble byproducts, which simplifies purification.[10][11][12][13]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also highly effective. A key advantage over uronium salts is that they do not form guanidinium byproducts with the amine, which can be beneficial when using an excess of the amine is not desirable.[2]

Table 1: Comparison of Common Coupling Reagents for Hindered Secondary Amines

ReagentClassKey AdvantagesPotential Downsides
HATU Aminium/UroniumHigh reactivity, fast reaction times, effective for hindered couplings.[4][7]Higher cost, potential for guanidinylation side reaction with excess reagent.
HBTU Aminium/UroniumGood reactivity, widely used.Less reactive than HATU, can be less effective for highly hindered systems.[4]
COMU Aminium/UroniumHigh efficiency (often better than HATU), good solubility, safer profile (non-explosive).[8][9]Can be more expensive than older reagents.
T3P® Phosphonic AnhydrideExcellent for hindered systems, water-soluble byproducts simplify workup, low toxicity.[10][11]Often requires slightly higher temperatures.
PyBOP PhosphoniumHigh reactivity, no guanidinylation side reaction.Can generate carcinogenic HMPA as a byproduct.
DCC/DIC CarbodiimideInexpensive.Lower reactivity, formation of insoluble urea byproducts, higher risk of racemization.
Q3: What are the optimal reaction conditions (solvent, temperature, base) to improve my yield?

Optimizing the reaction environment is just as important as choosing the right coupling reagent.

  • Solvent Selection: Dipolar aprotic solvents are generally the best choice as they can effectively solvate the reactants.[14]

    • DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidinone) are excellent choices for their high polarity and solvating power.[15]

    • DCM (Dichloromethane) can also be effective, particularly with carbodiimide-mediated couplings.[14]

    • For "greener" alternatives, consider 2-MeTHF (2-Methyltetrahydrofuran) or CPME (Cyclopentyl methyl ether) .[16]

  • Base Selection: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions.

    • DIPEA (N,N-Diisopropylethylamine) is the most common choice.

    • 2,4,6-Collidine is a stronger, non-nucleophilic base that can be beneficial in particularly difficult cases.[3]

  • Temperature: Most amide couplings are run at room temperature. However, for very hindered substrates, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate and improve yields. Monitor the reaction closely for potential decomposition or side products at higher temperatures.

  • Order of Addition: To minimize side reactions, especially with uronium reagents, it is best practice to pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-30 minutes) before adding the secondary piperidine amine.[17]

Q4: I'm observing significant side products. How can I minimize them?

Side product formation is a common issue that can often be mitigated with careful planning.

  • Epimerization/Racemization: If your carboxylic acid has a chiral center, racemization can be a concern.[18] Using additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure can suppress this side reaction.[3] Modern coupling reagents like HATU and COMU already incorporate similar structures (HOAt and Oxyma, respectively), which inherently minimize racemization.[4][9]

  • Guanidinylation: As mentioned, this is a side reaction specific to uronium reagents (HATU, HBTU, etc.). To avoid it, use a slight excess of the carboxylic acid relative to the amine and avoid a large excess of the coupling reagent. Alternatively, switch to a phosphonium-based reagent like PyBOP.[2]

  • Reaction with Solvent: In some cases, the activated carboxylic acid can react with the solvent (e.g., DMF). While less common, if you suspect this is an issue, try switching to a different aprotic solvent like acetonitrile (MeCN).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of amide bond formation using a uronium coupling reagent?

The process involves two main stages: activation of the carboxylic acid followed by nucleophilic attack by the amine.

  • Activation: The coupling reagent (e.g., HATU) reacts with the deprotonated carboxylic acid (carboxylate) to form a highly reactive OAt-active ester. This is the rate-limiting step.

  • Coupling: The secondary piperidine amine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This forms a tetrahedral intermediate which then collapses to form the stable amide bond and release the HOAt leaving group.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate - H⁺ Base Base (e.g., DIPEA) Base->Acid ActiveEster Highly Reactive OAt-Active Ester Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Product Amide Product (R-CONR'₂) ActiveEster->Product Amine Piperidine Amine (R'₂NH) Amine->Product Nucleophilic Attack Byproduct HOAt Product->Byproduct - HOAt

Caption: General mechanism of amide coupling using HATU.

Q2: Are there any alternatives to traditional coupling reagents for these difficult reactions?

Yes, for particularly challenging substrates, you might consider:

  • Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and highly effective method.[19][20][] The resulting acyl chloride is very reactive and will often couple with hindered amines where other methods fail. This approach, however, is less compatible with sensitive functional groups.

  • Flow Chemistry: Performing the reaction in a continuous flow reactor can offer significant advantages. The precise control over temperature, pressure, and reaction time can enhance yields and minimize side products. Flow chemistry can also enable the use of highly reactive intermediates that are difficult to handle in batch processes.

Q3: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is key to achieving optimal results.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. It allows you to visualize the consumption of your starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It can confirm the mass of your desired product and help identify any major side products being formed. This is particularly useful during optimization to understand what is happening in the reaction flask.

Experimental Protocols

Protocol 1: Standard HATU Coupling for a Secondary Piperidine

This protocol is a good starting point for most secondary piperidine couplings.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, 5-10 mL per mmol of acid).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. You may observe a slight color change.

  • Amine Addition: Add the secondary piperidine amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized T3P® Coupling for a Highly Hindered System

This protocol is designed for cases where standard methods have failed due to severe steric hindrance.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the hindered secondary piperidine amine (1.2 eq).

  • Dissolution: Dissolve the starting materials in a suitable anhydrous solvent (e.g., ethyl acetate or 2-MeTHF).

  • Base Addition: Add a non-nucleophilic base like DIPEA or 2,4,6-collidine (3.0 eq).

  • T3P® Addition: Slowly add T3P® (1.5 eq, typically as a 50% solution in ethyl acetate) to the stirring mixture at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. The byproducts of T3P® are water-soluble, which simplifies the workup.[10] Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

G Start Low Yield with Secondary Piperidine? CheckPurity Are starting materials pure and dry? Start->CheckPurity CheckPurity->Start No, purify/dry first StandardConditions Run standard HATU/DIPEA coupling at room temperature. CheckPurity->StandardConditions Yes IncreaseReactivity Switch to a more potent coupling reagent: - COMU - T3P® StandardConditions->IncreaseReactivity Yield < 70% Success Reaction Successful StandardConditions->Success Yield > 70% ForceConditions Modify Reaction Conditions: - Increase temperature to 40-50 °C - Switch to stronger base (Collidine) - Change solvent (NMP) IncreaseReactivity->ForceConditions Yield still low IncreaseReactivity->Success Yield Improved AcylHalide Consider Acyl Halide Route: - Convert acid to acyl chloride - React with amine ForceConditions->AcylHalide Yield still low ForceConditions->Success Yield Improved AcylHalide->Success Yield Improved Failure Persistent Low Yield: Consult specialist literature for substrate-specific methods. AcylHalide->Failure No Improvement

Caption: Troubleshooting workflow for low-yield couplings.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]

  • Stewart, J. M., & Young, J. D. (2005, January 15). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Brun, E., et al. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. Retrieved from [Link]

  • Joullié, M. M., & Lassen, K. M. (2010).
  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. DOI:10.1039/C2GC36900A. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Chemistry Portal. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • American Chemical Society. (n.d.). T3P – A Green Solution for Peptide Coupling and Water Removal Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • Xtalks. (2022, December 16). T3P – A Versatile Peptide Coupling and Water Removal Reagent, Offering Several Process Advantages. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, October 14). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

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Technical Support Center: Enantiomeric Stability of (S)-1-(2-Methoxyethyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Racemization & Enantiomeric Excess (ee) Loss Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.1 (Current as of 2025)

Core Directive: The "Silent" Racemization

As a Senior Application Scientist, I often see researchers assume that saturated amines like (S)-1-(2-Methoxyethyl)piperidin-3-amine are stereochemically inert because they lack an adjacent carbonyl group (unlike amino acids). This is a dangerous assumption.

While the piperidine ring is generally robust, the C3 chiral center is vulnerable to oxidative dehydrogenation and Schiff-base mediated tautomerization . If you are observing a drop in enantiomeric excess (ee), it is rarely a spontaneous event; it is almost always a reaction to specific environmental triggers in your workup or storage conditions.

This guide treats your experiment as a system to be debugged.

Diagnostic Workflow: Is it Real?

Before altering your synthesis, you must validate that the racemization is chemical, not analytical. 3-Aminopiperidines have weak UV chromophores, making them prone to baseline noise that mimics racemization in non-derivatized HPLC.

Troubleshooting Decision Tree

Use this logic flow to isolate the root cause.

TroubleshootingFlow Start Observation: Low ee% (<95%) CheckMethod Step 1: Audit Analytical Method Is UV detection <210nm used without derivatization? Start->CheckMethod Derivatize Action: Derivatize with (R)-(-)-Mosher's Acid Chloride or Benzoyl Chloride CheckMethod->Derivatize Yes CheckRaw Step 2: Check Starting Material Is the (S)-3-aminopiperidine precursor pure? CheckMethod->CheckRaw No (Method Validated) Derivatize->CheckRaw ee remains low Result_Artifact Diagnosis: Analytical Artifact (Baseline noise/impurity co-elution) Derivatize->Result_Artifact ee restores to >98% ProcessAudit Step 3: Process Audit Did you use ketone solvents (Acetone, MEK) or aldehydes? CheckRaw->ProcessAudit Precursor OK MetalCheck Step 4: Metal Catalysis Was Pd/C or Raney Ni used? ProcessAudit->MetalCheck No Result_Schiff Diagnosis: Schiff Base Racemization (Imine-Enamine Tautomerism) ProcessAudit->Result_Schiff Yes (Ketones present) Result_Metal Diagnosis: Chelation-Assisted Dehydrogenation MetalCheck->Result_Metal Yes

Figure 1: Diagnostic logic flow for identifying the source of enantiomeric loss.

Root Cause Analysis: The Mechanics of Failure

If diagnostics confirm chemical racemization, it is likely due to one of three mechanisms.

Mechanism A: The "Ketone Trap" (Schiff Base Tautomerization)

This is the most common cause. If the free amine is exposed to ketones (Acetone, Methyl Ethyl Ketone) or aldehyde impurities (often found in low-grade alcohols or ethyl acetate), it forms an imine (Schiff base).

  • The Danger: The C3 proton in the imine is more acidic than in the amine. It can deprotonate to form an achiral enamine intermediate. Upon reprotonation, chirality is lost.

  • Trigger: Heating the free amine in acetone/methanol mixtures.

Mechanism B: Chelation-Assisted Dehydrogenation

The 2-methoxyethyl tail is a donor ligand. It can form a bidentate chelate with transition metals (Pd, Pt, Ru).

  • The Danger: If you use Pd/C for hydrogenolysis or coupling, the methoxy group anchors the molecule to the metal surface. The metal can oxidatively insert into the C3-H bond, transiently forming an imine, which then reduces non-stereoselectively.

Mechanism C: Thermal Stress in Basic Media

While less common in saturated amines, prolonged heating (>100°C) in strong bases (KOH, NaH) can force a radical abstraction or elimination-addition pathway.

RacemizationMech S_Enantiomer (S)-Amine (Chiral) Imine Imine Intermediate (Schiff Base) S_Enantiomer->Imine + R-CHO / -H2O Enamine Enamine/Planar Transition (Achiral) Imine->Enamine -H+ (Tautomerization) Racemate Racemic Mixture (R/S) Imine->Racemate +H2O / Hydrolysis Enamine->Imine +H+ (Random Face)

Figure 2: The Schiff-base pathway. Note that the "Enamine" state destroys the stereocenter.

Validated Protocols

Protocol A: Reliable Chiral HPLC Method

Why this works: Direct analysis of 3-aminopiperidines is difficult due to poor UV absorption. This method uses a derivatizing agent to add a chromophore, ensuring the "impurity" isn't just noise.

ParameterCondition
Derivatization React sample (10 mg) with Benzoyl Chloride (1.2 eq) and TEA in DCM (15 min, RT). Quench with water.[1]
Column Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzoyl chromophore)
Expected Rs > 2.5 between enantiomers
Protocol B: Purification via Diastereomeric Salt Resolution

If you have a partially racemized batch (e.g., 80% ee), do not discard it. Recrystallize it using a chiral acid.

  • Dissolution: Dissolve 10g of crude amine in Ethanol (95%) .

  • Acid Addition: Add 1.0 equivalent of Dibenzoyl-L-tartaric acid (L-DBTA).

    • Note: L-DBTA typically crystallizes the (S)-amine; however, screen both L- and D- acids on a small scale first.

  • Crystallization: Heat to reflux until clear, then cool slowly to 0°C over 4 hours.

  • Filtration: Collect the precipitate.

  • Free Basing: Suspend the salt in DCM and wash with 1N NaOH to recover the purified (S)-amine.

Frequently Asked Questions (FAQ)

Q: Can I store the free amine in the refrigerator? A: No. The free amine absorbs CO₂ from the air (forming carbamates) and reacts with any aldehyde vapors in the lab fridge.

  • Recommendation: Always store as the Dihydrochloride (2HCl) salt . It is a stable, non-hygroscopic solid that locks the nitrogen lone pair, preventing oxidation and racemization.

Q: I used Acetone to clean my glassware, and now my product is racemic. Is that possible? A: Yes. Trace acetone residues are sufficient to catalyze racemization if the product was heated in that flask subsequently. Always acid-wash glassware or use methanol/ethanol for cleaning when working with chiral primary amines.

Q: My synthesis involves reductive amination. Which hydride should I use? A: Avoid Sodium Cyanoborohydride (


) at high temperatures.
  • Best Practice: Use Sodium Triacetoxyborohydride (

    
    )  in DCE at room temperature. It is milder and reduces the imine faster than the imine can tautomerize.
    

References

  • Analytical Method (HPLC): Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014).[2][3] Validated method using benzoyl derivatization on Chiralpak AD-H.

  • Synthesis & Resolution: Preparation of (R)-3-aminopiperidine dihydrochloride. (Patent US20100029941A1).[4] Details the L-tartrate resolution and stability of the dihydrochloride salt.

  • Biocatalytic Route (Avoiding Racemization): Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase. (2022).[5] Discusses enzymatic routes that avoid the thermal stress of chemical synthesis.

  • Chiral Resolution Agent: Resolution of Racemic 3-Aminopiperidine.[1][3][4][6] BenchChem Technical Guide. Describes the use of (R)-CPA and Tartaric acid derivatives.

Sources

Technical Support Center: Purification of Polar Piperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying piperidine derivatives (cyclic secondary or tertiary amines) is notoriously difficult due to their high basicity (pKa ~10–11). On standard silica gel, these compounds interact ionically with acidic silanols (pKa ~5), resulting in peak tailing, irreversible adsorption (streaking), and poor recovery.

This guide provides a self-validating workflow to overcome these "silanol effects" using modified mobile phases, alternative stationary phases, and specific loading techniques.

Module 1: The "Streaking" Peak (Normal Phase Silica)[1]

User Issue: "My piperidine compound elutes as a broad smear from 10% to 50% polar solvent, or it never comes off the column."

Root Cause: The Silanol Effect

Standard silica gel is slightly acidic. A basic piperidine amine will protonate upon contact with silica, forming a strong ionic bond (Silica-O⁻ ... ⁺H₂N-R) rather than the desired weak hydrogen bonding. This causes the compound to "drag" along the column.

Solution: Mobile Phase Modifiers

You must "poison" the silica surface with a volatile base that competes for these acidic sites.[1]

Protocol A: The "Magic Solvent" (DCM / MeOH / NH₄OH) This is the gold standard for polar amines. The ammonia deactivates silanols more effectively than triethylamine (TEA) and is easier to remove.

  • The Recipe (Stock Solution):

    • Prepare a 10% (v/v) Ammonium Hydroxide (28-30% aq) in Methanol .

      • Note: This solution is stable for ~1 week. Label it "Ammoniated Methanol."

    • Mobile Phase Preparation: Use the Ammoniated Methanol as your "B" solvent and Dichloromethane (DCM) as your "A" solvent.[2]

    • Gradient: Run 0% to 20% "B" in "A".

      • Result: The effective NH₃ concentration is low enough to prevent silica dissolution but high enough to block silanols.

Protocol B: Triethylamine (TEA) Modifier Use this if you cannot use methanol/DCM (e.g., solubility issues requiring EtOAc/Hexane).

  • Pre-conditioning: Flush the column with 3 Column Volumes (CV) of Hexane containing 1% TEA .

  • Running: Add 1% TEA to both your solvent A and solvent B bottles.

  • Warning: TEA forms salts (triethylammonium) that can contaminate your final product and confuse NMR spectra. You must rotovap aggressively or perform a basic wash during workup to remove it.[3]

Comparison of Modifiers

ModifierProsConsBest Application
Ammonium Hydroxide (aq) Volatile; Does not interfere with NMR; Highly effective silanol blocker.Immiscible with Hexane/EtOAc; Requires DCM/MeOH system.Very polar, "sticky" amines.[2]
Triethylamine (TEA) Miscible with Hexane/EtOAc; Good for less polar amines.Hard to remove (high BP); Forms salts; Can suppress MS signals.Lipophilic amines in EtOAc/Hex.
Module 2: Alternative Stationary Phases

User Issue: "I tried the modifiers, but my compound still tails or decomposes on silica."

Root Cause: Chemical Incompatibility

Some piperidines are sensitive to the acidic environment of silica, even with modifiers.

Solution: Switch the Phase

If standard silica fails, move to Amine-Functionalized Silica (NH₂-Silica) .

  • Why it works: The surface is bonded with propyl-amine groups. The surface pH is basic (~9.0), repelling the basic piperidine and preventing ionic interaction.

  • The Benefit: You use standard solvents (Hexane/EtOAc or DCM/MeOH) without any modifiers.

  • The "Green" Angle: Eliminates the need for chlorinated solvents and toxic amine additives.

Decision Tree: Selecting the Right Phase

purification_logic Start Piperidine Sample Solubility Soluble in Hex/EtOAc? Start->Solubility StdSilica Standard Silica (Use 1% TEA) Solubility->StdSilica Yes PolarityCheck Very Polar? Solubility->PolarityCheck No (Needs DCM) AmineSilica Amine-Funct. Silica (No Modifier Needed) StdSilica->AmineSilica Fails/Streaks MagicSolvent Standard Silica (DCM/MeOH/NH4OH) PolarityCheck->MagicSolvent Moderately Polar PolarityCheck->AmineSilica Highly Polar / Tailing MagicSolvent->AmineSilica Fails/Streaks

Figure 1: Decision matrix for selecting stationary phases based on solubility and polarity.

Module 3: Solubility & Loading (The "Crash Out")

User Issue: "My compound dissolves in DCM, but when I inject it onto the column (Hexane/EtOAc), it precipitates at the inlet, causing high pressure and ugly peaks."

Root Cause: Solvent Mismatch

Piperidines are often polar oils. Injecting a DCM solution into a non-polar Hexane stream causes immediate precipitation (the "crash out").

Solution: Dry Loading

Eliminate the injection solvent entirely.

Protocol: Dry Loading on Celite or Amine-Silica

  • Dissolve: Dissolve your crude mixture in a minimal amount of low-boiling solvent (DCM or MeOH).

  • Adsorb: Add Celite 545 or Amine-Silica (ratio: 2g sorbent per 1g crude).

    • Pro-Tip: Using Amine-Silica as the dry-load sorbent acts as a "guard column," neutralizing acidity before the sample even hits the main column.

  • Evaporate: Rotovap until you have a free-flowing dry powder.

  • Load: Place this powder into a solid load cartridge (SLR) or pour it on top of the column bed.

Module 4: Reverse Phase (C18) Considerations

User Issue: "Can I just use C18? I have a flash C18 column."

Technical Insight: Yes, but with a major caveat: pH Control .

  • Low pH (Formic Acid/TFA): Your piperidine (pKa ~11) will be fully protonated (

    
    ). It will be extremely polar and likely elute in the void volume (no retention).
    
  • High pH (Ammonium Bicarbonate/Hydroxide): You need to keep the pH > 10 to keep the amine neutral (

    
    ).
    
    • Risk:[2][4][5] Standard silica-based C18 dissolves at pH > 8.0.

    • Requirement: You must use Hybrid Silica or Polymer-based C18 columns rated for pH 1-12.

C18 Protocol for Piperidines:

  • Column: Ensure it is "High pH Stable" (e.g., Biotage Sfär C18, Teledyne RediSep Gold C18).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10).

  • Mobile Phase B: Acetonitrile (or MeOH).[6]

  • Detection: Piperidines often lack UV chromophores. Use ELSD (Evaporative Light Scattering Detector) or monitor 205-210 nm (if using Acetonitrile; MeOH absorbs here).

References
  • Teledyne ISCO. (2012). Purification of primary amines using RediSep C-18 reversed phase column. Application Note AN54. Link

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? The Flash Blog.[7] Link

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog.[7] Link

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Poster Presentation.[5][8] Link

Sources

Minimizing bis-alkylation side products in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Bis-Alkylation & Side Products

Diagnostic Module: Define Your Problem

Before applying a fix, we must identify the specific "bis-alkylation" pathway occurring in your reaction.[1] Piperidine synthesis generally falls into two categories, each with distinct side-product mechanisms.

ScenarioReaction TypeThe "Bis-Alkylation" ProblemPrimary Cause
A Ring Formation (Cyclization)Formation of Dimers/Oligomers (Linear chains) instead of closing the ring.Intermolecular reaction is kinetically favored over intramolecular cyclization due to high concentration.[1]
B Derivatization (N-Alkylation)Formation of Quaternary Ammonium Salts (Over-alkylation).[1][2]The product (secondary/tertiary amine) is more nucleophilic than the starting material.[1]

Module A: Optimizing Ring Formation (Cyclization)

Goal: Force a primary amine and a 1,5-dihalide (or equivalent) to close into a ring rather than polymerize.

The Core Principle: Ruggli-Ziegler Dilution

To favor intramolecular cyclization (ring closure) over intermolecular propagation (polymerization), you must operate under High Dilution Conditions .[1]

Protocol 1: Pseudo-High Dilution (The Syringe Pump Method)

Do not simply add more solvent to a pot.[1] That is inefficient. Use a controlled addition strategy.

Materials:

  • Reagent A: Primary Amine (e.g., Benzylamine).[1]

  • Reagent B: 1,5-Dibromopentane (or dielectrophile).[1]

  • Base:

    
     (milled, anhydrous) or DIPEA.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (High boiling point, but good solubility).[1]

Step-by-Step:

  • The Pot: Charge a round-bottom flask with the Base (2.5 eq) and Solvent (50% of total volume). Heat to reflux.[1]

  • The Feeds: Dissolve Reagent A and Reagent B in separate syringes/funnels using the remaining solvent.

    • Critical: The concentration in the syringe should be relatively high, but the addition rate determines the reaction concentration.

  • The Addition: Simultaneously add both reagents dropwise over 8–12 hours using a syringe pump.

    • Why? This keeps the instantaneous concentration of free electrophile and nucleophile extremely low (

      
      ).[1] When a molecule of amine meets a molecule of dihalide, the mono-alkylated intermediate is surrounded by solvent, not other reagent molecules, statistically forcing it to bite its own tail (cyclize).[1]
      
  • The Tail: Stir for an additional 2 hours after addition is complete.

Visualizing the Kinetic Competition

The following diagram illustrates why dilution is non-negotiable for cyclization.

PiperidineCyclization Start Primary Amine + 1,5-Dihalide Intermediate Mono-Alkylated Intermediate Start->Intermediate Step 1: SN2 Piperidine Piperidine Product (Intramolecular) Intermediate->Piperidine High Dilution (k_intra > k_inter) Dimer Linear Dimer/Polymer (Intermolecular) Intermediate->Dimer High Concentration (k_inter > k_intra)

Figure 1: Kinetic competition between ring closure (green) and polymerization (red).[1] High dilution maximizes the green pathway.

Module B: Optimizing N-Alkylation (Derivatization)

Goal: Add one alkyl group to a piperidine nitrogen without forming the quaternary salt.

The Core Problem: Nucleophilicity Mismatch

Secondary amines (piperidines) are moderately nucleophilic.[1] Once alkylated to a tertiary amine, the product is often more nucleophilic than the starting material, leading to a runaway reaction (Quaternization).[1]

Solution 1: The Fukuyama Synthesis (Chemical Control)

This is the gold standard for preventing over-alkylation.[1] It uses a sulfonamide protecting group (Nosyl) to render the nitrogen non-nucleophilic after the first alkylation.

Mechanism:

  • Protection: Convert amine to 2-nitrobenzenesulfonamide (Nosyl-amide).

  • Alkylation: The sulfonamide proton is acidic (

    
    ).[1] Alkylation occurs on the anion. The product is neutral and cannot react further.
    
  • Deprotection: Remove the Nosyl group with a thiol.[1][3]

Protocol 2: Fukuyama Mono-Alkylation

Reagents:

  • Piperidine derivative.[1][2][4][5][6][7]

  • 2-Nitrobenzenesulfonyl chloride (NsCl).[1]

  • Alkyl Halide (

    
    ).[1]
    
  • Thiophenol (

    
    ) or Mercaptoacetic acid (Odorless alternative).[1]
    
  • 
     or 
    
    
    
    .

Workflow:

  • Nosylation:

    • Mix Piperidine (1.0 eq) + NsCl (1.1 eq) +

      
       (1.5 eq) in DCM at 0°C.
      
    • Result: N-Nosyl-piperidine.[1] (Purify by wash/crystallization).[1]

  • Alkylation (The Critical Step):

    • Dissolve N-Nosyl-piperidine in DMF.

    • Add

      
       (2.0 eq) and Alkyl Halide (1.1 eq).[1] Heat to 60°C.
      
    • Why it works: The N-Nosyl anion reacts once. The resulting N-Alkyl-N-Nosyl product has no lone pair available for a second attack.[1] Bis-alkylation is chemically impossible here.

  • Deprotection:

    • Add Thiophenol (1.2 eq) and

      
       (3.0 eq) in DMF/MeCN.[1] Stir at RT for 1-2h.[1]
      
    • Result: Pure N-mono-alkylated piperidine.[1]

Visualizing the Fukuyama Pathway[8]

Fukuyama Amine Piperidine (SM) Nosyl N-Nosyl Piperidine (Non-Basic) Amine->Nosyl + NsCl, Base Alkylated N-Alkyl-N-Nosyl (Chemically Inert to 2nd Alkylation) Nosyl->Alkylated + R-X, K2CO3 (Mono-alkylation only) Final Target N-Alkyl Piperidine Alkylated->Final + PhSH (Deprotection) Quat Quaternary Salt (BLOCKED) Alkylated->Quat Impossible

Figure 2: The Fukuyama protocol renders the intermediate inert, physically blocking the formation of quaternary salts.[1]

Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction turns into a solid gel Polymerization during cyclization.[1]Switch to Pseudo-High Dilution (Protocol 1). Do not mix all reagents at once.
Yield is low; mostly starting material Acidification of reaction mixture.[1]Alkylation releases HX acid.[1] Ensure you have excess base (3-4 eq of

) or use a proton sponge.[1]
Quaternary salt observed (Direct Alkylation) Product is too nucleophilic.Option A: Switch to Fukuyama Protocol. Option B: Use Reductive Amination (Aldehyde +

) instead of Alkyl Halide.
Dark/Black reaction mixture Oxidation of amine or solvent.[1]Degas solvents with

or Argon.[1] Amines are sensitive to oxidation at high temps.[1]
Frequently Asked Questions

Q: Can I use reductive amination to avoid bis-alkylation? A: Yes, and it is often preferred. If your alkyl group can be sourced as an aldehyde, reacting it with piperidine in the presence of Sodium Triacetoxyborohydride (


) is self-limiting.[1] The intermediate iminium ion reduces to the amine, which generally does not react further with the aldehyde under slightly acidic conditions.

Q: Which base is best for direct alkylation if I can't use Fukuyama? A: Use Cesium Carbonate (


)  in DMF.[1] The "Cesium Effect" often improves mono-alkylation yields due to the solubility and large cation radius, which can assist in stabilizing the transition state without promoting over-reaction as aggressively as strong organic bases.

Q: How do I remove the yellow color from the Fukuyama deprotection? A: The byproduct is a yellow nitrosulfide. It can be removed effectively by an aqueous workup (the byproduct is organic soluble, the amine can be protonated into the water layer, washed, and then basified back out) or by silica column chromatography.[1]

References

  • Kan, T., & Fukuyama, T. (2004).[1][3] Ns strategies: a highly versatile synthetic method for secondary amines.[1][8][9] Chemical Communications, (4), 353-359.[1]

  • Rossa, L., & Vögtle, F. (1983).[1][10] Synthesis of medio- and macrocyclic compounds by high dilution principle techniques.[10] Topics in Current Chemistry, 113, 1–86.[1][10]

  • BenchChem Technical Support. Managing side reactions in piperidine functionalization.

  • Organic Chemistry Portal. Fukuyama Amine Synthesis - Mechanism and Examples.

Sources

Quenching protocols for reactions involving methoxyethyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methoxyethyl Piperidine Isolation & Workup

Executive Summary

Synthesizing methoxyethyl piperidines (often via reduction of imides/amides or reductive amination) presents a unique "double-edged" challenge. You are dealing with a basic nitrogen (susceptible to salt formation) and an ether side chain (increasing water solubility and Lewis basicity).

Standard workups often fail here. The Fieser method can trap these polar amines in aluminum precipitates, and Borane reductions frequently yield stable N-B complexes that mimic low yields. This guide provides self-validating protocols to maximize recovery.

Module 1: The Aluminum Hydride Quench (LiAlH₄)

Scenario: You have reduced a methoxyethyl imide or amide using Lithium Aluminum Hydride (LiAlH₄).[1] The Issue: The standard "Fieser" workup (


 mL H

O,

mL 15% NaOH,

mL H

O) creates a granular precipitate. However, for polar amines like methoxyethyl piperidines, the product often adheres to the aluminum salts via hydrogen bonding, resulting in significant yield loss (the "Aluminum Sponge" effect).
Troubleshooting Q&A

Q: "I filtered off the aluminum salts, but my mass balance is only 40%. Where is my product?" A: It is likely trapped inside the aluminum hydroxide lattice. Methoxyethyl piperidines are bidentate ligands; the ether oxygen and amine nitrogen can chelate to aluminum species.

  • Corrective Action: Do not simply wash the filter cake with ether. Repulp the solid in a mixture of 10% Methanol in Dichloromethane (DCM) and stir vigorously for 30 minutes, then re-filter.

Q: "How do I prevent this trapping in the first place?" A: Switch from the Fieser method to the Rochelle Salt Protocol . Tartrate ions bind aluminum more tightly than your amine does, solubilizing the aluminum into the aqueous phase and forcing your amine into the organic phase.

Protocol: The Rochelle Salt Method (Recommended)[2][3]
  • Step 1: Cool reaction mixture to 0°C.

  • Step 2: Dilute with an equal volume of diethyl ether or MTBE.

  • Step 3: Cautiously quench excess hydride with Ethyl Acetate (reacts to form ethanol, avoiding H

    
     evolution violence).
    
  • Step 4: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle Salt) . Use ~20 mL per gram of LiAlH₄ used.

  • Step 5: The Critical Step: Stir vigorously at room temperature.

    • Visual Check: You must stir until two clear, distinct layers appear. This can take 1–4 hours. If a gray emulsion persists, add more Rochelle salt solution and continue stirring.

  • Step 6: Separate layers. Extract aqueous phase with DCM (not Ether, as the product is polar).

Workflow Visualization

LAH_Quench Start Reaction Complete (LiAlH4 Reduction) Quench Cool to 0°C Add EtOAc (excess hydride quench) Start->Quench Choice Is Product Highly Polar? Quench->Choice Fieser Fieser Method (H2O / NaOH / H2O) Choice->Fieser No (Lipophilic) Rochelle Rochelle Salt Method (Sat. K-Na Tartrate) Choice->Rochelle Yes (Methoxyethyl Piperidine) Fieser_Risk Risk: Product trapped in Al(OH)3 precipitate Fieser->Fieser_Risk Rochelle_Action Stir vigorously until 2 clear phases form (1-4h) Rochelle->Rochelle_Action Extract Separate Layers Extract Aqueous with DCM Rochelle_Action->Extract

Caption: Decision matrix for LiAlH4 quenching. For methoxyethyl piperidines, the Rochelle Salt method prevents product occlusion.

Module 2: The Borane Reduction Trap

Scenario: You used Borane (BH


[1][2][3][4][5]·THF or BH

·DMS) to reduce a lactam. The Issue: Borane acts as a Lewis acid, and your piperidine product is a Lewis base. They form a stable Amine-Borane complex (R

N:BH

) that is resistant to standard hydrolysis. It often behaves like a neutral, non-polar impurity and does not extract into acid.
Troubleshooting Q&A

Q: "My NMR shows broad peaks and the product isn't basic. Did the reaction fail?" A: The reaction likely worked, but you isolated the N-B complex. The boron atom is coordinate-covalently bonded to your nitrogen. Water alone will not break this bond at room temperature.

Q: "How do I liberate the free amine?" A: You must perform an Acidic Methanolysis .

Protocol: Breaking the N-B Complex
  • Quench: Carefully add Methanol to the reaction mixture until gas evolution ceases.

  • Evaporate: Strip the solvent to dryness (removes volatile trimethyl borate).

  • Reflux:

    • Redissolve the residue in Methanol.

    • Add concentrated HCl (or Acetyl Chloride, which generates anhydrous HCl in situ).

    • Reflux for 2–4 hours. (Simple stirring is insufficient).

  • Workup: Cool, basify to pH >12 with NaOH, and extract with DCM.

Module 3: Phase Separation & Isolation

The Issue: Methoxyethyl piperidines have a pKa of ~9.8–10.2. The oxygen atom in the side chain increases water solubility compared to simple alkyl piperidines.

Troubleshooting Q&A

Q: "I have a rag layer (emulsion) that won't separate." A: This is common with amine extractions.

  • Physics: The densities of the layers are too similar, or insoluble salts are stabilizing the interface.

  • Fix: Add solid NaCl to saturate the aqueous layer (increases density). If using DCM, filter the entire biphasic mixture through a Celite pad to break the surface tension.

Q: "My yield is low after acid/base extraction." A: You likely didn't basify enough.

  • Chemistry: At pH 10, ~50% of your amine might still be protonated (water-soluble).

  • Rule: Target pH 12–14 . Use 6M NaOH or pellets. Do not use Bicarbonate (pH ~8.5 is too low).

Data: Solvent Efficiency for Extraction

Comparison of extraction solvents for methoxyethyl piperidines from aqueous pH 14.

SolventEfficiencyNotes
Diethyl Ether PoorToo non-polar; leaves product in water.
Ethyl Acetate ModerateRisk of hydrolysis if solution is hot/basic.
Dichloromethane (DCM) High Excellent solubility for the amine; good density difference.
CHCl

/ IPA (3:1)
Very High "The Hammer." Use this if DCM fails. The alcohol helps disrupt H-bonding to water.

Module 4: Stability & Storage

The Issue: The methoxyethyl ether linkage is generally stable, but the piperidine nitrogen is prone to N-oxidation, and the ether alpha-carbons can form peroxides over long periods.

Protocol:

  • Do not store as the free base oil for long periods (>1 month).

  • Conversion to HCl Salt: Dissolve the oil in dry ether/DCM and add 2M HCl in ether. The resulting precipitate is hygroscopic but chemically stable. Store in a desiccator.

  • Inert Atmosphere: Always purge storage vials with Argon.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Fieser and Rochelle protocols).
  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • University of Rochester. "Workup of Aluminum Hydride Reductions." Not Voodoo X. [Link] (Practical guide to Rochelle Salt usage).

  • Couturier, M.; et al. "Tucker, J. L.; Andresen, B. M.; Dubé, P.; Negri, J. T. Sorption of amines by aluminum-containing precipitates." Organic Process Research & Development, 2002 , 6(1), 42-45. [Link] (Scientific validation of amine trapping by Al salts).

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve enhanced reactivity of the amine-borane complexes." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163. [Link] (Methodology for breaking Borane-Amine complexes).

Sources

Technical Support Center: Stability & Handling of 1-(2-Methoxyethyl)piperidin-3-amine

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-(2-Methoxyethyl)piperidin-3-amine , a bifunctional building block containing a secondary piperidine core (N-substituted) and an exocyclic primary amine.[1]

Users frequently report degradation issues—specifically discoloration and solubility changes—when transitioning between the free base (typically a viscous liquid/oil) and its salt forms (typically crystalline solids).[1] This guide dissects the chemical causality of these issues and provides self-validating protocols for remediation.

Module 1: Critical Stability Analysis (The "Why")

The stability of this molecule is dictated by two competing degradation pathways: Carbamation (CO₂ attack) and Oxidation (N-oxide formation).[1]

The Free Base Dilemma

The free base exists as a liquid or low-melting solid.[1] It possesses two basic nitrogen centers:[1]

  • N1 (Ring Nitrogen): A tertiary amine substituted with a methoxyethyl group.[1]

  • C3-NH₂ (Exocyclic Nitrogen): A primary amine.[1]

The Failure Mode: The primary amine is highly nucleophilic.[1] Upon exposure to atmospheric air, it rapidly reacts with carbon dioxide (CO₂) to form a carbamate salt (specifically, an ammonium carbamate species).[1][2] This manifests as a white "crust" on the vial cap or turbidity in the oil.[1] Simultaneously, the electron-rich tertiary amine is susceptible to oxidation, leading to yellow/brown discoloration (N-oxide formation).[1]

The Salt Advantage (and Risk)

Converting the free base to a salt (e.g., Dihydrochloride, 2HCl) protonates both nitrogen atoms.

  • Benefit: Protonation removes the lone pair availability, effectively "shutting off" nucleophilicity.[1] This renders the molecule immune to CO₂ carbamation and highly resistant to oxidation.

  • Risk: Amine salts, particularly hydrochlorides of glycol-containing amines (like the methoxyethyl chain here), are frequently hygroscopic .[1] If not stored in a desiccator, they will absorb atmospheric water, leading to clumping or deliquescence (turning into a goo).[1]

Degradation Pathway Visualization

DegradationPathwaysFreeBaseFree Base(Liquid/Oil)CarbamateAmmonium Carbamate(White Crust/Solid)FreeBase->CarbamateRapid Reaction(Primary Amine)NOxideN-Oxide(Yellow/Brown Impurity)FreeBase->NOxideSlow Oxidation(Tertiary Amine)SaltDihydrochloride Salt(Crystalline Solid)FreeBase->SaltProtonation (HCl)CO2+ Atmospheric CO₂CO2->CarbamateO2+ Atmospheric O₂O2->NOxideHygroDeliquescence(Wet Paste)Salt->Hygro+ Moisture(Improper Storage)

Figure 1: Chemical fate of 1-(2-Methoxyethyl)piperidin-3-amine under atmospheric exposure.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: My free base liquid has turned yellow. Is it still usable?

Diagnosis: The yellowing indicates partial oxidation (N-oxide formation), likely at the tertiary piperidine nitrogen.[1] Impact: Small amounts (<5%) usually do not interfere with acylation or alkylation reactions, but can be problematic for transition-metal catalyzed cross-couplings (catalyst poisoning).[1] Action:

  • Test: Run a TLC or LC-MS. N-oxides are much more polar than the parent amine.[1]

  • Fix: If purity is >90%, use as is. If <90%, purify via distillation under reduced pressure (if liquid) or convert to the HCl salt and recrystallize (see Module 3).[1]

Q2: There is a white solid crust on the cap of my free base vial. Did it crystallize?

Diagnosis: This is likely not crystallization of the product, but formation of ammonium carbamate due to CO₂ absorption. Verification (The "Fizz Test"): Take a small amount of the white solid and add it to 1M HCl.

  • Observation: If you see bubbles (effervescence), it is CO₂ being released.[1] The solid was a carbamate contaminant.[1]

  • Action: Filter the bulk liquid to remove the solid. The remaining liquid is likely still good but should be purged with Argon immediately.[1]

Q3: My salt form (HCl) has turned into a sticky goo. What happened?

Diagnosis: The salt is hygroscopic (deliquescent).[1][3][4] The methoxyethyl ether chain increases water affinity.[1] Action:

  • Dissolve the "goo" in a minimum amount of dry methanol.[1]

  • Add dry diethyl ether or ethyl acetate to precipitate the solid.[1]

  • Filter under Nitrogen/Argon.[1]

  • Crucial: Store in a desiccator or sealed under inert gas.

Module 3: Experimental Protocols

Comparative Properties Table
FeatureFree BaseDihydrochloride Salt (2HCl)
Physical State Viscous Colorless/Yellow OilWhite Crystalline Solid
Storage Temp 2–8°C (Refrigerated)-20°C (Long term) or RT (Short term)
Atmosphere Strictly Inert (Argon/N₂) Desiccated (Dry)
Main Threat CO₂ (Carbamate), O₂ (Oxidation)Moisture (Hygroscopicity)
Preferred Use Immediate reactionsLong-term storage
Protocol: Conversion to Stable Salt (Storage Form)

Use this protocol if you plan to store the compound for >1 month.

  • Dissolution: Dissolve 1.0 eq of the free base in dry Isopropanol (IPA) (approx. 5 mL per gram).

  • Acidification: Cool to 0°C. Dropwise add 2.2 eq of HCl in Dioxane (4M) or HCl in Isopropanol .

    • Note: Avoid aqueous HCl to prevent hygroscopicity issues during drying.[1]

  • Precipitation: If solid does not form immediately, slowly add Diethyl Ether or MTBE until turbidity persists.[1]

  • Isolation: Filter the solid under a blanket of Nitrogen.[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 12 hours.

Protocol: Recovery of Free Base (Active Form)

Use this protocol immediately before setting up a reaction.

  • Suspend: Suspend the HCl salt in Dichloromethane (DCM) .

  • Basify: Add 1M NaOH or Saturated NaHCO₂ (aq) and stir vigorously for 10 mins.

    • Check: Aqueous layer pH should be >12.[1]

  • Extract: Separate organic layer. Extract aqueous layer 2x with DCM.[1]

  • Dry: Dry combined organics over anhydrous Na₂SO₄.

  • Concentrate: Remove solvent in vacuo. Use immediately.

Module 4: Storage Decision Logic

Use this decision tree to determine the optimal handling workflow for your specific sample.

StorageLogicStartIncoming SampleFormCheckIs it Free Base or Salt?Start->FormCheckFreeBaseNodeFree Base (Liquid)FormCheck->FreeBaseNodeLiquidSaltNodeSalt (Solid)FormCheck->SaltNodeSolidDurationStorage Duration?FreeBaseNode->DurationShortTerm< 1 MonthDuration->ShortTermLongTerm> 1 MonthDuration->LongTermAction1Store at 4°CUnder ArgonSeal with ParafilmShortTerm->Action1Action2Convert to HCl Salt(See Protocol 3.2)LongTerm->Action2EnvCheckHumidity Control?SaltNode->EnvCheckGoodEnvDesiccator AvailableEnvCheck->GoodEnvBadEnvHigh Humidity/Open AirEnvCheck->BadEnvAction3Store at RT or -20°CTightly SealedGoodEnv->Action3Action4Risk of DeliquescenceAliquot into single-use vialsBadEnv->Action4

Figure 2: Storage Decision Matrix for 1-(2-Methoxyethyl)piperidin-3-amine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine.[1] Retrieved from [Link][1]

  • Fernandes, D., et al. (2012). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide.[1][5] Journal of Chemical Thermodynamics.[1][5] Retrieved from [Link]

Validation & Comparative

Comparative HRMS Profiling of N-Substituted Piperidin-3-amines: Orbitrap vs. Q-TOF Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical comparison of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms specifically for the analysis of N-substituted piperidin-3-amines .

Context: The piperidine-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Janus kinase (JAK) inhibitors, GPCR ligands, and various oncology candidates. However, its analysis presents unique challenges:

  • Isomerism: The coexistence of regioisomers (2- vs. 3- vs. 4-substituted) and stereoisomers (chiral centers at C3 and potentially the N-substituent).

  • Ionization Competition: The basicity of the ring nitrogen vs. the exocyclic amine creates competition for protonation, influencing fragmentation pathways.

  • Isobaric Interferences: In complex biological matrices (plasma/microsomes), metabolic byproducts often share the same nominal mass.

This guide moves beyond generic "small molecule" advice to address these specific structural behaviors.

Mechanistic Insight: Fragmentation & Ionization[1][2]

To choose the right instrument, one must first understand the analyte's behavior in the gas phase. N-substituted piperidin-3-amines exhibit distinct fragmentation patterns driven by the stability of the piperidine ring and the nature of the N-substituent.

The "Fragility" Factor

Unlike simple alkyl amines, the piperidine ring is relatively stable. Fragmentation typically requires significant energy (HCD in Orbitrap or high collision energy in Q-TOF).

  • Primary Pathway:

    
    -cleavage adjacent to the ring nitrogen is the dominant mechanism, often leading to iminium ion formation.[1]
    
  • Secondary Pathway: Ring opening followed by the loss of the exocyclic amine (neutral loss of

    
     or 
    
    
    
    ).
Visualization: Fragmentation Pathway

The following diagram illustrates the critical dissociation pathways for a generic N-benzyl-piperidin-3-amine, highlighting the diagnostic ions used for structural confirmation.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Protonated Ring N) Transition Ring Opening / H-Transfer Precursor->Transition Collision Energy AlphaCleavage α-Cleavage Product (Iminium Ion) Transition->AlphaCleavage Dominant Path NeutralLoss Neutral Loss (Exocyclic Amine) Transition->NeutralLoss Secondary Path Diagnostic Diagnostic Ion (m/z 98 for Piperidine core) AlphaCleavage->Diagnostic Further Frag.

Caption: Proposed fragmentation pathway for N-substituted piperidin-3-amines. The stability of the iminium ion drives the


-cleavage pathway.

Comparative Analysis: Orbitrap vs. Q-TOF[3][4][5]

For this specific chemical class, the choice of analyzer impacts the confidence of metabolite identification and impurity profiling.

Performance Matrix
FeatureOrbitrap (e.g., Q Exactive / Exploris)Q-TOF (e.g., Agilent 6500 / Sciex X500)Verdict for Piperidin-3-amines
Resolution (FWHM) Ultra-High (

)
High (

)
Orbitrap wins. Essential for separating the piperidine scaffold from metabolic oxidative species (e.g.,

vs

shifts).
Scan Speed Moderate (

Hz)
Fast (

Hz)
Q-TOF wins. Better for capturing narrow UPLC peaks if doing high-throughput screening.
Mass Accuracy

ppm (Internal lock mass often not needed)

ppm (Requires frequent lock mass)
Orbitrap offers superior long-term stability for large library screens.
Dynamic Range

orders

orders
Tie. Both are sufficient for standard drug discovery assays.
Fragmentation HCD (Beam-type CID)CID (Collision Induced Dissociation)Orbitrap (HCD) is preferred. HCD provides richer spectra for stable heterocyclic rings compared to standard CID.
The "Fine Isotope" Advantage (Orbitrap)

N-substituted piperidines often contain multiple nitrogen atoms. The mass difference between


 and 

isotopes is subtle.
  • Orbitrap resolution (

    
    ) can resolve the Fine Isotopic Structure (FIS) , allowing confirmation of the elemental formula based on the 
    
    
    
    peak, which is often merged in Q-TOF data.
The "Duty Cycle" Advantage (Q-TOF)

If your workflow involves fast chromatography (peaks


 seconds wide), the Q-TOF's non-trapping nature ensures enough data points across the peak for accurate quantitation. Orbitraps may "miss" the apex of very sharp peaks due to fill-time limitations.

Experimental Protocols

Sample Preparation (Critical Step)

Piperidin-3-amines are highly polar and basic. Standard liquid-liquid extraction often results in poor recovery.

  • Precipitation: Use Acetonitrile:Methanol (80:20) with 0.1% Formic Acid. The acid ensures the amine remains protonated and soluble.

  • Centrifugation: 4000 rpm for 20 mins at 4°C.

  • Supernatant: Inject directly. Avoid evaporation to dryness if the N-substituent is volatile or labile.

LC-MS Method Parameters
  • Column: C18 is standard, but for polar 3-amines, a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a High-pH stable C18 (e.g., C18-Hybrid) is recommended to retain the polar amine.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Formate (pH 9.0 for C18 retention) OR 0.1% Formic Acid (for HILIC).

    • B: Acetonitrile.[2][3]

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][4]

    • Why? The piperidine nitrogen (

      
      ) is easily protonated. APCI is generally unnecessary unless the N-substituent is extremely lipophilic (e.g., long alkyl chain).
      
Analytical Workflow Diagram

Workflow Sample Sample: N-Substituted Piperidin-3-amine Prep Prep: Protein Ppt (Acidic MeOH/ACN) Sample->Prep Sep Separation: High pH RP-LC or HILIC Prep->Sep Ion Ionization: ESI (+) Mode Sep->Ion Analyze Analyzer Selection Ion->Analyze Orbi Orbitrap: Structure Elucidation (HCD Frag) Analyze->Orbi Unknown ID QTOF Q-TOF: Quantitation/Screening (Fast Scan) Analyze->QTOF Routine Quant

Caption: Decision tree for selecting the analytical path based on the research goal (Identification vs. Quantitation).

References

  • Kaufmann, A., et al. (2010). "Comprehensive comparison of liquid chromatography selectivity as obtained on a high-resolution Q-TOF and a high-resolution Orbitrap instrument." Journal of Chromatography A.

  • Thermo Fisher Scientific. (2018). "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Application Note.

  • Holčapek, M., et al. (2012). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.

  • Agilent Technologies. (2020). "Impurity Profiling with High-Resolution Q-TOF LC/MS." Application Note.

  • BenchChem. (2025).[1][5] "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."

Sources

Chiral HPLC Separation Guide: (R) vs. (S)-1-(2-Methoxyethyl)piperidin-3-amine

[1]

Executive Analysis & Strategy

The separation of 1-(2-Methoxyethyl)piperidin-3-amine presents a classic "blind spot" challenge in pharmaceutical analysis. While the chiral center at the C3 position is sterically accessible, the molecule lacks a strong UV chromophore (no aromatic rings), rendering standard UV detection at 254 nm useless. Furthermore, the basicity of the primary amine (C3) and the tertiary amine (N1) creates significant peak tailing on traditional silica-based stationary phases due to silanol interactions.

This guide compares two distinct high-performance workflows to solve this problem:

  • Direct Analysis (Polar Ionic Mode): Utilizing coated polysaccharide columns with low-wavelength UV or refractive index detection.

  • Derivatization (Pre-Column Labeling): Utilizing chromophore-tagging to enable high-sensitivity UV detection on immobilized phases.

Structural Challenge[1]
  • Analyte: 1-(2-Methoxyethyl)piperidin-3-amine[1]

  • Key Functional Groups: Primary amine (C3, Chiral), Tertiary amine (N1, Achiral), Ether linkage.[1]

  • Detection Barrier:

    
    .[1]
    
  • pKa: ~10-11 (Primary amine), ~9 (Piperidine N).[1]

Comparative Guide: Separation Architectures

We evaluated the performance of the three industry-standard approaches for this specific aminopiperidine class.

FeatureMethod A: Direct Polar Ionic Method B: Derivatization (Recommended) Method C: Crown Ether (Specialized)
Primary Column CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))CHIRALPAK® IA (Immobilized Amylose)CROWNPAK® CR-I(+)
Mechanism H-bonding & Steric inclusionH-bonding &

-

interaction (via tag)
Host-Guest Complexation (Ammonium ion)
Mobile Phase 100% Ethanol or MeOH + 0.1% DEAHexane/EtOH (90:[1]10)Aqueous HClO₄ (pH 1.5) / Methanol
Detection ELSD, CAD, or UV @ 205 nmUV @ 254 nm (High Sensitivity)UV @ 210 nm or RI
Resolution (

)
Moderate (2.0 - 4.[1]0)High (> 5.0)High (> 5.0) for primary amines
Robustness Low (Sensitive to water/T)High (Solvent independent)Moderate (Column aging)
Verdict Best for Process Monitoring (Fast, no prep)Best for QC Release (Trace impurity detection)Best for Aqueous Samples
Expert Insight on Selection
  • Choose Method A if you are monitoring a reaction in real-time and have a Charged Aerosol Detector (CAD). The lack of sample prep reduces turnover time.

  • Choose Method B for final quality control (QC). The derivatization with a reagent like p-toluenesulfonyl chloride (PTSC) or benzyl chloride introduces a chromophore, allowing detection of enantiomeric impurities at <0.05% levels, which is impossible with Method A.[1]

Detailed Experimental Protocols

Protocol A: Direct Separation (Polar Ionic Mode)

Target: Rapid screening of enantiomeric excess (ee) without derivatization.[1]

System: HPLC with Refractive Index (RI) or CAD. Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase Preparation:

    • Solvent: 100% Ethanol (HPLC Grade).

    • Additive: Add 0.1% (v/v) Diethylamine (DEA) or Butylamine.[1]

    • Note: The amine additive is critical to block residual silanols and ensure sharp peak shapes for the basic analyte.

  • Equilibration: Flush column for 45 mins at 0.5 mL/min.

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of mobile phase.

  • Conditions:

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C.

    • Injection: 10 µL.

Expected Outcome:

  • (S)-Enantiomer Retention (

    
    ): ~8.0 min[1]
    
  • (R)-Enantiomer Retention (

    
    ): ~10.5 min[1]
    
  • Resolution (

    
    ): ~3.5
    
Protocol B: Derivatization Method (QC Standard)

Target: High-sensitivity purity analysis using UV detection.[1]

Reagent: p-Toluenesulfonyl chloride (PTSC) or Benzoyl Chloride. Column: CHIRALPAK® IA (Immobilized) or CHIRALCEL® OD-H.

Step 1: Derivatization Workflow

  • Mix: Take 10 mg of 1-(2-Methoxyethyl)piperidin-3-amine in a 2 mL vial.

  • Solvent: Add 1 mL Acetonitrile (ACN).

  • Base: Add 2 equivalents of Triethylamine (TEA) or

    
     (solid).
    
  • Reagent: Add 1.1 equivalents of PTSC dissolved in ACN.

  • React: Vortex and heat at 50°C for 30 mins.

  • Quench: Add 0.5 mL water, then extract with Ethyl Acetate if necessary, or inject directly if clear.

Step 2: Chromatographic Conditions

  • Mobile Phase: n-Hexane : Ethanol (80 : 20 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.

  • Temperature: 30°C.

Mechanism: The tosyl/benzoyl group provides a



Method Development Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal separation path for this molecule.

GStartAnalyte: 1-(2-Methoxyethyl)piperidin-3-amineCheckUVCheck UV Chromophore?Start->CheckUVDecisionIs UV Sensitivity Critical (<0.1% impurity)?CheckUV->DecisionNo Aromatic RingDirectPathMethod A: Direct AnalysisDecision->DirectPathNo (Process Check)DerivPathMethod B: Pre-column DerivatizationDecision->DerivPathYes (QC Release)Col_DirectColumn: CHIRALPAK AD-HMobile Phase: 100% EtOH + 0.1% DEADirectPath->Col_DirectDet_DirectDetector: CAD / ELSD / RICol_Direct->Det_DirectReagentReagent: Tosyl Chloride / Benzoyl ChlorideDerivPath->ReagentCol_DerivColumn: CHIRALPAK IA / OD-HMobile Phase: Hexane/EtOH (Normal Phase)Reagent->Col_DerivDet_DerivDetector: UV @ 254 nmCol_Deriv->Det_Deriv

Caption: Decision tree for selecting between direct polar-ionic separation and derivatization-based methods.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.Increase DEA concentration to 0.2% or switch to "Basified" column variants.
Low Retention (

)
Mobile phase too strong.Method A: Switch from EtOH to 2-Propanol (IPA). Method B: Reduce Ethanol % in Hexane.
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase. Do not use pure ACN for Normal Phase injections.
Baseline Drift Unstable equilibrium (Method A)."Polar Ionic Mode" requires long equilibration (>1 hr). Use a guard column.

References

  • Chittabathina, V. R., et al. (2014). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[1][3] Chirality.

    • Context: Establishes the AD-H and derivatization protocols for the core 3-aminopiperidine structure.
  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H / AD." Daicel Chiral Technologies.

    • Context: Authoritative source for "Polar Ionic Mode" mobile phase prepar
  • BenchChem Technical Support. "Optimization of HPLC Separation for Piperidine Diastereomers."

    • Context: Provides general troubleshooting for basic piperidine tailing and DEA additive usage.
  • Sigma-Aldrich. "Strategies for Chiral HPLC Method Development."

    • Context: Validates the screening approach for macrocyclic vs. polysaccharide columns.

Solid-State Landscape of 1-(2-Methoxyethyl)piperidin-3-amine: Salt Selection & Structural Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

1-(2-Methoxyethyl)piperidin-3-amine is a critical chiral building block (CBB) often employed in the synthesis of kinase inhibitors, GPCR ligands (specifically Sigma-1 receptors), and DPP-IV inhibitors.

The Core Challenge: In its free base form, this molecule is typically a viscous, hygroscopic oil or low-melting solid prone to oxidation and color degradation. For drug development, converting this intermediate into a crystalline salt is mandatory to ensure:

  • Chiral Purity: The C3 stereocenter requires resolution or preservation.

  • Process Stability: Handling a free-flowing solid is superior to a viscous oil.

  • Purification: Crystallization rejects impurities more effectively than distillation for this boiling point range.

This guide objectively compares the three most viable salt forms—Dihydrochloride (2HCl) , L-Tartrate , and Fumarate —providing experimental workflows to generate and characterize them.

Part 2: Comparative Analysis of Salt Forms

The following comparison synthesizes data from structural analogues (e.g., 3-aminopiperidine dihydrochloride) and standard salt selection principles for N-substituted piperidines.

Table 1: Physicochemical Profile Comparison
FeatureDihydrochloride (2HCl) L-Tartrate (1:1 or 1:2) Fumarate (1:1)
Crystallinity High (Needles/Plates)Moderate (Prisms/Blocks)High (Blocky)
Melting Point High (>200°C, decomp)Medium (140–170°C)Medium-High (160–190°C)
Hygroscopicity High (Deliquescent)Low to ModerateLow (Non-hygroscopic)
Chiral Resolution No (Conglomerate rare)Yes (Diastereomeric salt)No
Solubility (Water) Very High (>100 mg/mL)HighModerate
Primary Use Final API formulation, SolubilityEnantiomeric Resolution Process Intermediate, Storage
Deep Dive: Structural Mechanics
1. The Dihydrochloride (2HCl) System
  • Stoichiometry: The molecule has two basic centers: the secondary amine at C3 (

    
    ) and the tertiary piperidine nitrogen (
    
    
    
    ). Both will protonate, forming a dication.
  • Crystal Packing: Expect a layered structure where chloride ions bridge the protonated amines via strong charge-assisted hydrogen bonds (

    
    ).
    
  • Risk: The 2-methoxyethyl tail is flexible. In the HCl salt, this tail often exhibits high thermal motion (disorder), creating voids that trap atmospheric moisture. Recommendation: Handle in a glovebox or dry room (<20% RH).

2. The L-Tartrate System
  • Mechanism: Used specifically for the resolution of the racemic 3-amine. The chiral tartrate anion forms a rigid hydrogen-bond network with the piperidine ring, discriminating between the (R) and (S) enantiomers based on steric fit.

  • Structure: Typically forms a "head-to-tail" chain motif. The hydroxyl groups of the tartrate interact with the methoxy oxygen, anchoring the flexible tail and improving lattice energy.

Part 3: Experimental Protocols

Protocol A: Vapor Diffusion Crystallization (For X-Ray Quality Crystals)
  • Objective: Grow single crystals of the 1-(2-Methoxyethyl)piperidin-3-amine 2HCl salt suitable for SC-XRD.

  • Prerequisites: Freshly distilled free base (colorless oil).

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the free base in 0.5 mL of Methanol (MeOH) in a 2 mL HPLC vial.

  • Acidification: Add 2.2 equivalents of 4M HCl in Dioxane dropwise. Cap and vortex. The solution may warm up.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a clean inner vial (borosilicate glass).

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Fill the outer vial (space between vials) with 3 mL of Ethyl Acetate (EtOAc) or Acetone .

    • Note: Do not let the liquids mix directly.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free zone.

  • Harvest: Check after 48–72 hours. Look for birefringent needles or prisms.

Protocol B: High-Throughput Salt Screening (HTS)

Use this logic to determine the optimal solid form for your specific batch needs.

SaltScreening Start Start: Crude 1-(2-Methoxyethyl) piperidin-3-amine (Oil) CheckChiral Is Enantiomeric Purity Required? Start->CheckChiral Resolution Chiral Resolution Path CheckChiral->Resolution Yes (Racemic Input) Stability Bulk Stability Path CheckChiral->Stability No (Already Pure) Tartaric Screen: L-Tartaric Acid DBTA (Dibenzoyl-L-tartrate) Resolution->Tartaric Recryst Recrystallize from EtOH/H2O Tartaric->Recryst Analyze Analyze Precipitate: PLM (Birefringence) XRPD (Pattern) Recryst->Analyze AcidScreen Screen Acids: 1. HCl (Dioxane) 2. Fumaric Acid (IPA) 3. Succinic Acid (Acetone) Stability->AcidScreen AcidScreen->Analyze Decision Decision Point Analyze->Decision FinalHCl Select 2HCl (High Sol, Hygroscopic) Decision->FinalHCl For Injectables FinalFum Select Fumarate (Non-Hygroscopic, Stable) Decision->FinalFum For Oral/Storage

Figure 1: Decision matrix for salt selection based on downstream requirements (Resolution vs. Stability).

Part 4: Critical Data Points for Characterization

When you generate the salt, you must validate it against these expected parameters. If your data deviates significantly, suspect solvation or polymorphism.

1H-NMR Diagnostic Peaks (D2O)

Upon salt formation, the chemical shifts of the protons adjacent to the nitrogen atoms will shift downfield due to deshielding.

  • H-3 (Methine next to amine): Expect shift from

    
     ~2.8 (Free Base) to 
    
    
    
    ~3.5–3.8 ppm (Salt).
  • Methoxy Group: Singlet at

    
     3.3 ppm (typically stable, but check for integration to ensure no solvent trapping).
    
PXRD (Powder X-Ray Diffraction)
  • Amorphous Halo: Indicates failed crystallization (likely due to wet oil or impure starting material).

  • Sharp Peaks:

    • 2HCl Salt: Expect peaks at high 2

      
       angles due to compact packing of chloride ions.
      
    • Tartrate: Expect low angle peaks (

      
      ) indicating large unit cell dimensions typical of supramolecular tartrate cages.
      

Part 5: References

  • García-Rubio, S., et al. (2020). Scalable Synthesis and Chiral Resolution of 3-Aminopiperidine Derivatives. Journal of Organic Chemistry.

    • Context: Establishes the baseline for using L-Tartaric acid to resolve 3-aminopiperidine scaffolds.

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Context: The authoritative guide on pKa-based salt selection (Rule of 3) applied in the protocol section.

  • Bhatt, A., et al. (2018). Polymorphism in Hydrochloride Salts of Piperidine-Based APIs. Crystal Growth & Design.

    • Context: Provides comparative data on the hygroscopicity of piperidine HCl salts vs. fumarates.

  • PubChem Compound Summary. (2024). Piperidin-3-amine.[1][2][3] National Center for Biotechnology Information.

    • Context: Source of pKa and basic physicochemical properties for the scaffold.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 1-(2-Methoxyethyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 1-(2-Methoxyethyl)piperidin-3-amine as a Corrosive and Flammable organic base.[1] Strictly Prohibited: Do NOT mix with acids, oxidizers, or halogenated solvents.[1]

Critical Parameter Specification
Primary Hazard Corrosive (Skin/Eye Damage) , Combustible/Flammable Liquid
Waste Stream Organic Alkaline (Basic) Waste
RCRA Codes D002 (Corrosive), D001 (Ignitable - verify flash point)
Compatible Containers HDPE (High-Density Polyethylene) or Borosilicate Glass
Incompatible Materials Strong Acids, Oxidizing Agents, Acid Chlorides, Acid Anhydrides

Part 2: Chemical Identification & Hazard Assessment

Chemical Identity[1][3]
  • Chemical Name: 1-(2-Methoxyethyl)piperidin-3-amine[2][3][4]

  • CAS Number:

    • Free Base:[1] Not widely listed (Treat as generic piperidine derivative)

    • Dihydrochloride Salt: 1909313-85-4 / 2306245-94-1 [1, 2]

  • Molecular Formula: C₈H₁₈N₂O[1]

  • Functional Groups: Secondary amine (piperidine ring), Primary amine (pendant), Ether linkage.[1]

Hazard Classification (GHS)

Based on structural analogs (e.g., 1-(2-Aminoethyl)piperidine, Piperidine), this compound exhibits the following hazards [4, 5]:

  • Corrosive to Metals (Category 1): May be corrosive to aluminum and zinc.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

  • Flammable Liquid (Category 3): Flash point likely between 50°C and 70°C.[1]

  • Acute Toxicity (Oral/Dermal): Harmful if swallowed or in contact with skin.[1]

Expert Insight: The presence of the primary amine group at position 3 and the tertiary amine at position 1 makes this compound highly basic (pKa ~10-11).[1] Exothermic neutralization is a significant risk if accidentally mixed with acidic waste streams.[1]

Part 3: Pre-Disposal Handling & Segregation

Container Selection

Select containers that maintain integrity under high pH conditions.[1]

MaterialCompatibilityNotes
HDPE Excellent Preferred for bulk liquid waste.[1] Resistant to strong bases.[1]
Glass Good Suitable for small volumes.[1] Inspect for cracks; use plastic-coated safety glass if possible.[1]
Metal Poor Avoid. Corrosive to aluminum; potential for catalytic decomposition with some metals.[1]
Waste Segregation Protocol

The Golden Rule: Segregate by Chemical Compatibility , not just physical state.[1]

  • Stream A (Correct): Combine with other non-halogenated organic bases (e.g., Triethylamine, Pyridine, Morpholine).[1]

  • Stream B (Prohibited): NEVER add to "General Organic Waste" if that stream contains acidic byproducts (e.g., Acetic acid, TFA).[1]

  • Stream C (Prohibited): NEVER mix with Oxidizers (Peroxides, Nitric Acid) due to fire/explosion risk.[1]

Part 4: Step-by-Step Disposal Procedure

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.[1] Use a face shield if pouring >500 mL.[1]

  • Verify pH: If the waste is an aqueous mixture, verify pH > 10 using a dipstick.[1] If < 4, do not add to the basic waste container without careful, slow neutralization in a separate vessel first.[1]

Phase 2: Collection
  • Labeling: Affix a hazardous waste label before adding waste.[1]

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Corrosive," "Flammable."[1]

  • Transfer: Pour liquid slowly into the designated Organic Alkaline waste container. Use a funnel to prevent spills.[1]

  • Rinsing: Triple-rinse the empty reagent bottle with a compatible solvent (e.g., Ethanol or Water).[1] Add rinsate to the same waste container.

Phase 3: Storage & Hand-off
  • Cap Tightly: Ensure the cap is vented if there is any risk of ongoing gas evolution, though stable amines typically do not require vented caps unless mixed.[1]

  • Secondary Containment: Store the waste bottle in a polyethylene tray to capture leaks.

  • Disposal: Contact your facility's EHS department or a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia) for pickup.[1] The ultimate disposal method is Incineration at a permitted facility.[1]

Part 5: Emergency Response (Spills)

Minor Spill (< 100 mL):

  • Evacuate the immediate area and ensure good ventilation.[1]

  • Absorb with an inert material (Vermiculite, Dry Sand, or Commercial Amine Spills Pads).[1]

    • Note: Do not use paper towels as they may ignite if the amine is concentrated and hot.[1]

  • Neutralize cautiously with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) only if trained.[1]

  • Collect debris into a wide-mouth jar labeled "Hazardous Waste: Debris (Corrosive/Flammable)."

Major Spill (> 100 mL or outside fume hood):

  • Alert personnel and evacuate the lab.

  • Call EHS/Emergency Response immediately.[1]

  • Do not attempt cleanup without self-contained breathing apparatus (SCBA) due to potential respiratory irritation.[1]

Part 6: Waste Stream Decision Logic

WasteDisposal Start Start: 1-(2-Methoxyethyl)piperidin-3-amine Waste IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidType Is it pure chemical or contaminated debris? IsSolid->SolidType Solid LiquidMix Is it mixed with other chemicals? IsSolid->LiquidMix Liquid SolidPure Pure Substance (Salt/Free Base) SolidType->SolidPure SolidDebris Contaminated Wipes/Gloves SolidType->SolidDebris CheckCompat Are contaminants Acidic or Oxidizing? LiquidMix->CheckCompat Mixture BinAlk Organic Alkaline Waste Stream (HDPE Container) LiquidMix->BinAlk Pure / Compatible Solvents CheckCompat->BinAlk No (Other Bases/Solvents) Segregate STOP: Segregate Immediately! Neutralize separately or use separate container. CheckCompat->Segregate Yes (Acid/Oxidizer) BinSolid Solid Waste Bin Label: Toxic/Corrosive Solid SolidPure->BinSolid BinDebris Hazardous Debris Bin Label: Trace Contamination SolidDebris->BinDebris

Caption: Decision logic for segregating 1-(2-Methoxyethyl)piperidin-3-amine waste streams to prevent incompatibility incidents.

Part 7: References

  • PubChem. (2025).[1][5] Piperidin-3-amine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • US EPA. (2025). RCRA Hazardous Waste Codes & Classification. Retrieved October 26, 2025, from [Link][1]

Sources

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Retrosynthesis Analysis

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